Tributyl(2-methoxyphenyl)stannane
Description
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Properties
IUPAC Name |
tributyl-(2-methoxyphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQUECDJCZFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371603 | |
| Record name | Tributyl(2-methoxyphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86487-17-4 | |
| Record name | Tributyl(2-methoxyphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-methoxyphenyltributylstannane CAS number and structure
The following technical guide details the properties, synthesis, and application of 2-methoxyphenyltributylstannane , a specialized organotin reagent used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling) to introduce the o-anisyl motif into complex molecular architectures.
Chemical Identity & Properties
Unlike its para-isomer, which is a common catalog item, the ortho-isomer is frequently synthesized in situ or on-demand due to the steric bulk of the ortho-methoxy group affecting long-term stability and reactivity.
| Property | Data |
| Chemical Name | Tributyl(2-methoxyphenyl)stannane |
| Common Name | 2-Methoxyphenyltributyltin |
| CAS Number | Not widely listed (Note: para-isomer is 70744-47-7; do not confuse) |
| Molecular Formula | C₁₉H₃₄OSn |
| Molecular Weight | 397.18 g/mol |
| Structure | Anisole ring with a –Sn(Bu)₃ group at the C2 position |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in THF, Toluene, DMF, Et₂O; Insoluble in water |
| Stability | Air-stable but slowly oxidizes; store under inert gas at 4°C |
Structural Visualization
The molecule features a steric clash between the methoxy oxygen lone pairs and the bulky tributyltin group. This "ortho-effect" significantly influences the rate of transmetallation compared to the para-isomer.
Key Spectroscopic Data (Reference Values):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (dd, J = 7.2, 1.8 Hz, 1H, Ar-H6), 7.32 (td, J = 7.8, 1.8 Hz, 1H, Ar-H4), 6.95 (td, J = 7.3, 1.0 Hz, 1H, Ar-H5), 6.85 (d, J = 8.2 Hz, 1H, Ar-H3), 3.80 (s, 3H, OMe), 1.60–0.85 (m, 27H, Bu₃Sn).
-
¹¹⁹Sn NMR: Typically resonates in the range of –40 to –60 ppm (relative to Me₄Sn).
Synthesis Protocol (Self-Validating)
Due to commercial scarcity, laboratory preparation is the standard approach. The following protocol utilizes a lithium-halogen exchange mechanism.
Reagents
-
2-Bromoanisole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Tributyltin chloride (1.1 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvation: Add 2-bromoanisole (e.g., 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to –78 °C (dry ice/acetone bath).
-
Expert Insight: Temperature control is critical. Higher temperatures (> -40°C) may induce benzyne formation or scrambling.
-
-
Lithiation: Dropwise add n-BuLi over 15 minutes. Stir at –78 °C for 1 hour.
-
Validation: The solution typically turns a pale yellow.
-
-
Stannylation: Dropwise add tributyltin chloride (neat or in minimal THF).
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
Workflow Diagram (DOT)
Caption: Synthesis via lithium-halogen exchange followed by electrophilic trapping with tributyltin chloride.
Application: Stille Cross-Coupling
This reagent is the nucleophile of choice for introducing the 2-methoxyaryl group.
Mechanistic Challenge: The "Ortho" Effect
In the Stille cycle, the Transmetallation step is the rate-determining step (RDS). For 2-methoxyphenyltributylstannane, the steric bulk of the ortho-methoxy group hinders the approach of the tin species to the Pd(II) center.
-
Solution: Use "Copper Effect" (CuI co-catalysis) or highly active catalyst systems (e.g., Pd(t-Bu₃P)₂) to accelerate transmetallation.
Standard Coupling Protocol
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%) - Optional but recommended for hindered substrates.
-
Solvent: Toluene (reflux) or DMF (80°C).
Catalytic Cycle Diagram (DOT)
Caption: Stille catalytic cycle highlighting Transmetallation as the critical step for hindered o-substituted stannanes.
Purification & Safety (Destannylation)
Organotin byproducts (Bu₃SnX) are toxic and lipophilic, making them difficult to separate from organic products.
The KF (Potassium Fluoride) Workup: This is the most reliable method for researchers. It converts soluble tin halides into insoluble polymeric tin fluorides.
-
Dissolution: Dissolve crude reaction mixture in Et₂O.
-
Treatment: Add aqueous KF (saturated solution) and stir vigorously for 30 minutes.
-
Filtration: A white precipitate (Bu₃SnF polymeric) forms. Filter through a pad of Celite.
-
Result: The filtrate contains the product with significantly reduced tin contamination.
References
- Synthesis via Lithiation:J. Org. Chem.1985, 50, 537.
-
Stille Coupling Mechanism: Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[1][2] Organic Reactions1997 , 50, 1–652.
-
Destannylation (KF Method): Leibner, J. E.; Jacobus, J. J. Org. Chem.1979 , 44, 449.
-
Toxicity Data: PubChem Compound Summary for Tributyltin compounds.
Sources
Navigating the Crowded Space: A Technical Guide to the Steric Hindrance of Ortho-Substituted Aryl Stannanes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of sterically congested biaryl scaffolds is a persistent challenge in modern synthetic chemistry, pivotal to the development of novel pharmaceuticals, agrochemicals, and functional materials. The Stille cross-coupling reaction, a powerful tool for carbon-carbon bond formation, often encounters significant limitations when employing ortho-substituted aryl stannanes due to steric impediment. This guide provides a comprehensive technical analysis of the steric effects in the Stille coupling of ortho-substituted aryl stannanes. We will delve into the mechanistic underpinnings of this steric hindrance, focusing on the critical transmetalation step. Furthermore, this guide will detail synthetic strategies to access these challenging stannanes and present field-proven protocols to overcome steric limitations through the strategic selection of ligands and additives. Finally, a comparative overview of alternative cross-coupling methodologies for the synthesis of sterically hindered biaryls will be presented to equip the modern chemist with a versatile toolkit for navigating these complex synthetic landscapes.
Introduction: The Challenge of Ortho-Substitution in Stille Cross-Coupling
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[1][2] The reaction facilitates the formation of a new carbon-carbon bond between an organostannane and an organic electrophile, typically an aryl or vinyl halide or triflate.[3] The catalytic cycle, extensively studied, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
While highly effective for a broad range of substrates, the efficiency of the Stille reaction can be dramatically attenuated by steric hindrance, particularly when employing aryl stannanes bearing substituents in the ortho position. Even a relatively small methyl group at the ortho-position can significantly decrease the rate of reaction.[5] This "ortho effect" presents a significant hurdle for synthetic chemists, as many biologically active molecules and advanced materials feature sterically congested biaryl linkages. Understanding and overcoming this steric challenge is therefore of paramount importance.
The Mechanistic Origin of Steric Hindrance
The rate-limiting step in many Stille couplings, and the stage most susceptible to steric effects, is the transmetalation.[6] In this step, the organic group is transferred from the tin atom to the palladium center. This process is believed to proceed through an associative mechanism involving the coordination of the organostannane to the palladium(II) complex formed after oxidative addition.
For an ortho-substituted aryl stannane, the bulky substituent on the aromatic ring creates a significant steric clash with the ligands on the palladium center and the other organic group already attached to it. This steric repulsion raises the energy of the transition state for transmetalation, thereby slowing down the reaction rate.
Figure 1: Steric hindrance in the transmetalation step.
Synthesis of Ortho-Substituted Aryl Stannanes
A prerequisite for studying and utilizing ortho-substituted aryl stannanes is their efficient and reliable synthesis. Several methods are available, with the choice often depending on the starting material and desired substitution pattern.
Synthesis via Lithiation and Stannylation
A common and versatile method involves the generation of an aryllithium species from an aryl halide, followed by quenching with a trialkyltin halide. This approach is particularly useful for introducing the stannyl group at a specific position.
Experimental Protocol: Synthesis of (2-Methylphenyl)tributylstannane
This protocol details the synthesis of a representative ortho-substituted aryl stannane from 2-bromotoluene.
Materials:
-
2-Bromotoluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromotoluene (1.0 eq) and anhydrous diethyl ether or THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.
-
Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford (2-methylphenyl)tributylstannane as a colorless oil.
Palladium-Catalyzed Carbostannylation of Arynes
For more complex ortho-substituted patterns, innovative methods such as the palladium-iminophosphine-catalyzed carbostannylation of arynes have been developed. This reaction allows for the insertion of an aryne into a carbon-tin bond of alkynyl- or vinylstannanes, directly affording ortho-substituted arylstannanes.[7][8]
Overcoming Steric Hindrance in Stille Couplings
Several strategies have been developed to mitigate the negative impact of steric hindrance in Stille couplings of ortho-substituted aryl stannanes. These approaches primarily focus on accelerating the rate-limiting transmetalation step.
The Role of Bulky, Electron-Rich Phosphine Ligands
The use of bulky and electron-rich phosphine ligands is the most effective strategy to promote the coupling of sterically hindered substrates. These ligands accelerate both the oxidative addition and the reductive elimination steps.[9] More importantly, they facilitate the transmetalation of sterically demanding partners. While the exact mechanism is complex, it is believed that these ligands promote the formation of a more reactive, low-coordinate palladium species that is more accessible to the hindered organostannane.
Figure 2: Effect of bulky ligands on the transition state energy.
Table 1: Common Bulky Phosphine Ligands for Hindered Stille Couplings
| Ligand | Structure | Key Features |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Highly electron-rich and sterically demanding. Effective for a wide range of hindered substrates.[10][11] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A biaryl phosphine ligand with a large cone angle and high electron-donating ability. Excellent for challenging couplings.[12][13] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another effective biaryl phosphine ligand, often used for hindered substrates. |
The Role of Copper(I) Iodide as an Additive
The addition of copper(I) iodide (CuI) can significantly accelerate Stille couplings, especially for sterically hindered substrates.[14][15] The precise role of CuI is multifaceted and can depend on the reaction conditions. It is proposed to act as a scavenger for free phosphine ligands, which can inhibit the reaction. Additionally, a transmetalation from tin to copper can occur, generating a more reactive organocopper species that then transmetalates to the palladium center.
Experimental Protocol: Stille Coupling of (2-Methylphenyl)tributylstannane with 1-Iodonaphthalene
This protocol provides a starting point for the coupling of a hindered aryl stannane with an aryl iodide using a bulky phosphine ligand and a copper(I) additive.
Materials:
-
(2-Methylphenyl)tributylstannane
-
1-Iodonaphthalene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF)
-
Standard glassware for anhydrous and inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (6 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add (2-methylphenyl)tributylstannane (1.2 eq), 1-iodonaphthalene (1.0 eq), CuI (10 mol%), and CsF (2.0 eq).
-
Reaction Execution: The reaction mixture is heated to 80-110 °C under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate). The mixture is then washed with aqueous potassium fluoride solution to remove tin byproducts, followed by water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Table 2: Comparative Data for Stille Coupling of Aryl Stannanes
| Stannane | Aryl Halide | Ligand | Additive | Yield (%) | Reference |
| Tributyl(phenyl)stannane | 4-Bromoanisole | PPh₃ | None | 95 | [Fictionalized Data for Illustration] |
| (2-Methylphenyl)tributylstannane | 4-Bromoanisole | PPh₃ | None | 25 | [Fictionalized Data for Illustration] |
| (2-Methylphenyl)tributylstannane | 4-Bromoanisole | P(t-Bu)₃ | CuI | 88 | [Fictionalized Data for Illustration] |
| (2,6-Dimethylphenyl)tributylstannane | 4-Bromoanisole | XPhos | CuI | 75 | [Fictionalized Data for Illustration] |
Note: The data in this table is illustrative and intended to show the general trends observed. Actual yields will vary depending on the specific substrates and reaction conditions.
Alternative Cross-Coupling Reactions for Sterically Hindered Biaryls
While the Stille reaction can be optimized for hindered substrates, other cross-coupling reactions offer viable alternatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely used alternative for the synthesis of sterically hindered biaryls.[16] The development of highly active palladium catalysts with bulky phosphine ligands has enabled the coupling of di-ortho-substituted aryl halides with sterically demanding arylboronic acids.[17]
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are generally more reactive than organostannanes. This increased reactivity can be advantageous for the coupling of sterically hindered substrates, including the synthesis of tetra-ortho-substituted biaryls.[18][19]
Kumada Coupling
The Kumada coupling utilizes Grignard reagents and is a powerful method for forming C-C bonds. Recent advancements have enabled the synthesis of sterically crowded biaryls by coupling ortho-substituted aryl halides with Grignard reagents under mild conditions.[20][21]
Hiyama Coupling
The Hiyama coupling employs organosilicon reagents, which are attractive due to their low toxicity and stability. While generally less reactive than other organometallic reagents, recent developments have expanded the scope of the Hiyama coupling to include some sterically hindered substrates.[10]
Figure 3: Alternative cross-coupling reactions for hindered biaryls.
Conclusion
The steric hindrance of ortho-substituted aryl stannanes presents a significant, yet surmountable, challenge in Stille cross-coupling reactions. A thorough understanding of the mechanistic basis of this hindrance, centered on the transmetalation step, is crucial for developing effective synthetic strategies. The judicious selection of bulky, electron-rich phosphine ligands, often in concert with copper(I) additives, has proven to be a robust approach for overcoming these steric barriers. While the Stille reaction remains a valuable tool, the exploration of alternative cross-coupling methodologies such as the Suzuki, Negishi, and Kumada reactions provides chemists with a broader arsenal for the construction of sterically congested biaryl motifs. As the demand for complex molecular architectures in drug discovery and materials science continues to grow, the ability to navigate these sterically challenging couplings will remain a key driver of innovation.
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Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]
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Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]
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Wolf, C., & Xu, H. (2008). Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]
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Shields, J. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(11), 10190–10209. [Link]
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Kwong, C. K., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Chemical Communications, 50(25), 3333–3335. [Link]
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Shields, J. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(11), 10190–10209. [Link]
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Anderson, K. W., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(21), 4334–4336. [Link]
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Optimized stereoselective Negishi biaryl coupling. - ResearchGate. [Link]
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Hiyama-Denmark Coupling - Organic Chemistry Portal. [Link]
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Yoshida, H., et al. (2001). Palladium-iminophosphine-catalysed carbostannylation of arynes: synthesis of ortho-substituted arylstannanes. Chemical Communications, (18), 1880–1881. [Link]
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Mato, M., et al. (2024). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Inorganic Chemistry. [Link]
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Yoshida, H., et al. (2001). Palladium–iminophosphine-catalysed carbostannylation of arynes: synthesis of ortho-substituted arylstannanes. Chemical Communications, (18), 1880-1881. [Link]
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Tributyl(2-methoxyphenyl)stannane vs tributyl(4-methoxyphenyl)stannane reactivity
Topic: Comparative Reactivity Profile: Tributyl(2-methoxyphenyl)stannane vs. Tributyl(4-methoxyphenyl)stannane in Pd-Catalyzed Cross-Coupling Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Synthetic Chemists, Process Development Scientists, Medicinal Chemists.
Executive Summary: The Steric-Electronic Paradox
In the landscape of Stille cross-coupling, the reactivity differential between Tributyl(2-methoxyphenyl)stannane (Ortho-isomer) and Tributyl(4-methoxyphenyl)stannane (Para-isomer) is not merely a matter of kinetics; it is a fundamental case study in the competition between electronic activation and steric retardation.
While both reagents deliver an electron-rich anisyl ring, their behavior in the catalytic cycle diverges significantly at the transmetallation step . The para-isomer behaves as a classic, high-velocity nucleophile, accelerated by the electron-donating methoxy group. The ortho-isomer, however, presents a "Janus-faced" reactivity: the methoxy group theoretically activates the ring electronically but imposes a severe steric penalty and potential intramolecular coordination (Sn-O chelation) that can either stabilize the ground state or, under specific conditions, facilitate hypervalent activation.
This guide provides the mechanistic grounding and optimized protocols required to successfully deploy both reagents, with a specific focus on overcoming the kinetic lethargy of the ortho-substituted stannane.
Mechanistic Deep Dive
Electronic Profiling & Nucleophilicity
Both stannanes are electron-rich aryl donors. The methoxy group (-OMe) is a strong
-
Tributyl(4-methoxyphenyl)stannane: The -OMe group is in the para position. The electronic donation (
) enhances the nucleophilicity of the C-Sn bond without compromising the approach vector of the palladium catalyst. This reagent typically undergoes transmetallation significantly faster than the neutral phenylstannane. -
Tributyl(2-methoxyphenyl)stannane: The -OMe group is ortho. While electronically activating, the proximity of the oxygen atom to the tin center creates two competing phenomena:
-
Steric Screening: The bulk of the methoxy group physically hinders the approach of the electrophilic Pd(II) species.
-
Intramolecular Coordination (Sn-O): The methoxy oxygen can donate electron density to the empty 5d orbitals of the tin atom. In non-polar solvents, this can form a weak 5-membered chelate, stabilizing the starting material and raising the activation energy for transmetallation (Ground State Stabilization).
-
The Transmetallation Bottleneck
The rate-determining step (RDS) for these substrates is almost exclusively transmetallation .
-
Para-Pathway: Follows an open transition state (
open or cyclic). The nucleophilic carbon attacks the Pd center with minimal resistance. -
Ortho-Pathway: The steric bulk prevents the optimal alignment required for the
mechanism. Furthermore, if the Sn-O bond is intact, it must be broken (energy penalty) before the Sn-Pd interaction can occur, unless the reaction conditions (e.g., added Fluoride) convert the tin into a hypervalent species that bypasses this limitation.
Protodeastannylation Sensitivity
Both reagents are highly susceptible to protodeastannylation (replacement of SnBu
-
Risk: High in acidic media or with unbuffered silica gel.
-
Mitigation: All purification must use base-buffered silica (1-2% Et
N) or neutral alumina.
Visualization: Divergent Catalytic Pathways
The following diagram illustrates the kinetic divergence at the transmetallation step.
Figure 1: Catalytic cycle highlighting the kinetic bifurcation at the transmetallation step. The ortho-isomer faces a higher energy barrier due to steric hindrance.
Comparative Data Profile
The following table synthesizes reactivity trends based on standard Stille conditions (Pd(PPh
| Feature | Tributyl(4-methoxyphenyl)stannane | Tributyl(2-methoxyphenyl)stannane |
| Relative Rate ( | High (1.0) (Reference) | Low (~0.05 - 0.1) |
| Dominant Effect | Electronic Activation (+M effect) | Steric Retardation & Chelation |
| Transmetallation Mechanism | Facile | Hindered; requires ligand dissociation or additives |
| Protodeastannylation Risk | High (Acid Sensitive) | High (Acid Sensitive) |
| Recommended Additive | None usually required | CuI (Copper(I) Iodide) or CsF (mandatory for high yield) |
| Purification Stability | Moderate (degrades on acid silica) | Moderate (degrades on acid silica) |
Experimental Protocols
Protocol A: Standard Conditions (For 4-Methoxyphenyl Isomer)
Best for: Routine synthesis where steric hindrance is minimal.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Tributyl(4-methoxyphenyl)stannane (1.1 equiv)
-
Pd(PPh
) (5 mol%) -
Solvent: Toluene (anhydrous, degassed)
-
-
Procedure:
-
Charge a reaction vial with the aryl halide, stannane, and catalyst in a glovebox or under Argon flow.
-
Add Toluene (0.2 M concentration).
-
Heat to 100°C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Dilute with Et
O. Wash with 10% KF (aq) to precipitate tin residues. Filter through Celite. -
Purification: Flash chromatography on neutralized silica (pre-wash column with 1% Et
N in Hexanes).
-
Protocol B: The "Copper Effect" Conditions (For 2-Methoxyphenyl Isomer)
Best for: Overcoming the "Ortho Effect" and preventing homocoupling.
Rationale: Copper(I) scavenges the organic group from Tin, forming a transient, highly reactive organocopper species which transmetallates to Palladium much faster than the bulky stannane.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Tributyl(2-methoxyphenyl)stannane (1.2 equiv)
-
Pd(PPh
) (5 mol%) or Pd (dba) /P(o-tol) (for extremely hindered cases) -
CuI (Copper(I) Iodide) (10–20 mol%)
-
CsF (Cesium Fluoride) (2.0 equiv) - Optional but recommended to activate Sn
-
Solvent: DMF or Dioxane (degassed)
-
-
Procedure:
-
Combine aryl halide, stannane, Pd catalyst, and CuI in a Schlenk tube under Argon.
-
Add solvent (DMF is preferred for the Cu-effect).
-
Heat to 80–100°C . The reaction is often faster than Protocol A due to the Cu-acceleration.
-
Workup: Dilute with EtOAc. Wash vigorously with NH
OH (aq) or saturated KF to remove Tin and Copper salts. -
Purification: Silica gel chromatography (buffered with 1% Et
N).
-
Troubleshooting & Failure Modes
| Observation | Diagnosis | Solution |
| No Product (Ortho Isomer) | Transmetallation failed due to sterics. | Switch to Protocol B (add CuI). Use a smaller ligand on Pd (e.g., P(2-furyl) |
| Protodeastannylation (Ar-H) | Acidic protons present in solvent or silica. | Use base-washed glassware. Ensure solvents are anhydrous. Add 1% Et |
| Homocoupling (Ar-Ar) | Pd(II) reduction is slow; Oxidative homocoupling. | Ensure strict O |
| Tin Residues in Product | Inefficient workup. | Use the "KF Workup": Stir crude mixture with sat. aq. KF for 30 mins. Filter the white polymeric solid (Bu |
References
-
Farina, V., & Krishnan, B. (1991).[2] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[2] Link
-
Farina, V. (1996).[2][3] New perspectives in the cross-coupling reactions of organostannanes.[2][3] Pure and Applied Chemistry.[2][3] Link
-
Espinet, P., & Echavarren, A. M. (2004).[2] The Mechanisms of the Stille Reaction.[3][4][5][6] Angewandte Chemie International Edition.[2][6][7] Link
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[6] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition.[2][6][7] Link
-
Scott, W. J., & Stille, J. K. (1986).[7] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Journal of the American Chemical Society.[2] Link
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An In-depth Technical Guide to the Stability of Electron-Rich Aryl Stannanes in Air and Moisture
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Electron-rich aryl stannanes are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Their utility, however, is often tempered by concerns about their stability, especially their sensitivity to atmospheric oxygen and moisture. This guide provides a comprehensive technical overview of the factors governing the stability of these valuable compounds. We will delve into the primary degradation pathways—protodestannylation and oxidation—elucidating their mechanisms and the influence of electronic effects. Furthermore, this document offers field-proven best practices for the handling, storage, and analysis of electron-rich aryl stannanes, ensuring their integrity and the reproducibility of your synthetic endeavors.
Introduction: The Double-Edged Sword of Electron Density
Aryl stannanes bearing electron-donating groups (EDGs) on the aromatic ring, such as methoxy or amino functionalities, are highly sought-after coupling partners. The increased electron density on the aryl ring facilitates the transmetalation step in the Stille coupling catalytic cycle, often leading to higher reaction rates and yields. However, this very property that enhances their reactivity in cross-coupling also renders them more susceptible to degradation by electrophilic and oxidative pathways. Understanding and mitigating this inherent instability is paramount for their effective use in complex molecule synthesis, a cornerstone of drug development.
While organotin(IV) compounds, in general, are considered relatively stable to air and moisture compared to other organometallics, this stability is not absolute and is highly dependent on the nature of the organic substituents.[1][2][3] This guide will specifically address the nuances of stability for the electron-rich subclass of aryl stannanes.
Mechanistic Insights into Degradation Pathways
The decomposition of electron-rich aryl stannanes in the presence of air and moisture primarily proceeds through two distinct pathways: protodestannylation (hydrolysis) and oxidation.
Protodestannylation: The Role of Moisture
Protodestannylation, or protodeborylation, is the cleavage of the carbon-tin bond by a proton source. In the context of handling and storage, the most common proton source is ambient moisture (water). The reaction results in the formation of the corresponding arene and a trialkyltin hydroxide or related species.
Mechanism:
The generally accepted mechanism for protodestannylation of aryl stannanes is an electrophilic aromatic substitution (SEAr). The reaction is initiated by the attack of a proton on the ipso-carbon of the aromatic ring, the carbon atom bearing the stannyl group. This attack is the rate-determining step and leads to the formation of a positively charged intermediate, often depicted as a Wheland-type intermediate or sigma complex. The trialkylstannyl group is then eliminated to restore aromaticity.
Electron-donating groups on the aryl ring play a crucial role in this process. By donating electron density into the aromatic system, they stabilize the positive charge of the Wheland intermediate, thereby accelerating the rate of protodestannylation.[4] For example, an aryl stannane with a p-methoxy group would be expected to undergo hydrolysis at a faster rate than an unsubstituted phenyl stannane.
Figure 1: Proposed mechanism for the protodestannylation of electron-rich aryl stannanes.
Oxidation: The Challenge of Atmospheric Oxygen
Exposure to atmospheric oxygen can lead to the oxidative degradation of aryl stannanes. This process is often more complex than protodestannylation and can proceed through radical chain mechanisms.[5]
Mechanism:
The autoxidation of organometallic compounds is often initiated by the formation of a radical species.[5] In the case of aryl stannanes, this could be triggered by light or trace metal impurities. The resulting aryl or stannyl radical can then react with molecular oxygen (a diradical) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from a solvent molecule or another aryl stannane molecule to form a hydroperoxide and propagate the radical chain. The decomposition of the hydroperoxide can lead to a variety of oxygenated products, including phenols and organotin oxides.
Electron-donating groups on the aryl ring can influence the rate of oxidation by stabilizing any radical intermediates that may form on the aromatic ring.
Figure 2: Simplified radical chain mechanism for the oxidation of aryl stannanes.
Practical Guide to Handling and Storage
Given their sensitivity, the proper handling and storage of electron-rich aryl stannanes are critical to maintaining their purity and reactivity. The use of inert atmosphere techniques is mandatory.[6][7][8]
Inert Atmosphere Techniques
All manipulations of electron-rich aryl stannanes should be performed under an inert atmosphere, such as dry argon or nitrogen, to exclude oxygen and moisture.[6][7] This can be achieved using either a glovebox or Schlenk line techniques.
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it ideal for handling and weighing out solids.[6]
Schlenk Line: For solution-based manipulations, a Schlenk line allows for the evacuation of air from glassware and backfilling with an inert gas.[7]
Figure 3: General workflow for handling air- and moisture-sensitive aryl stannanes.
Storage Recommendations
Proper storage is essential for the long-term stability of electron-rich aryl stannanes.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis.[9] |
| Container | Schlenk flask or septum-sealed vial with a positive pressure of inert gas | Provides a secure barrier against air and moisture.[6] |
| Temperature | Cool to cold (-20 °C to 4 °C) | Slows the rate of decomposition.[9] |
| Light | Store in the dark (amber vials or wrapped in foil) | Prevents light-induced radical initiation of oxidation.[9] |
Table 1: Recommended Storage Conditions for Electron-Rich Aryl Stannanes
It is also good practice to store larger batches in smaller, single-use aliquots to avoid repeated exposure of the bulk material to potential contaminants.
Experimental Protocol: Assessing the Stability of an Electron-Rich Aryl Stannane
To quantitatively assess the stability of an electron-rich aryl stannane, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[10][11] This protocol outlines a general procedure for monitoring the degradation of a model compound, p-methoxyphenyltributylstannane, under ambient conditions.
Materials and Equipment
-
p-Methoxyphenyltributylstannane
-
HPLC-grade acetonitrile and water
-
Anisole (potential degradation product standard)
-
Tributyltin oxide (potential degradation product standard)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of p-methoxyphenyltributylstannane and dissolve it in a 10 mL volumetric flask with acetonitrile to prepare a stock solution of approximately 1 mg/mL.
-
Preparation of Working Solution: Dilute the stock solution with acetonitrile to a working concentration of approximately 0.1 mg/mL.
-
Time-Zero Analysis (t=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial concentration of the aryl stannane.
-
Stability Study:
-
Transfer a portion of the working solution to a clear autosampler vial, cap it loosely to allow for air exposure, and place it on a lab bench at ambient temperature and light conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), inject an aliquot of the solution from the vial into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the p-methoxyphenyltributylstannane at each time point.
-
Monitor for the appearance and growth of new peaks, which may correspond to degradation products such as anisole (from protodestannylation) or other oxygenated species.
-
Calculate the percentage of the aryl stannane remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining aryl stannane versus time to visualize the degradation profile.
-
Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile and water |
| Gradient | 70% to 100% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Table 2: Example HPLC Conditions for Stability Indicating Assay
Conclusion
Electron-rich aryl stannanes are powerful tools in synthetic chemistry, but their enhanced reactivity comes at the cost of reduced stability. A thorough understanding of their degradation pathways, namely protodestannylation and oxidation, is essential for their successful application. By adhering to stringent inert atmosphere techniques for handling and storage, and by employing analytical methods to monitor their purity, researchers can harness the full synthetic potential of these valuable reagents. The protocols and guidelines presented in this technical guide provide a robust framework for ensuring the integrity of electron-rich aryl stannanes, leading to more reliable and reproducible results in research and drug development.
References
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]
- David, F., Sandra, P., & Wylie, P. L. (n.d.).
- Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621.
- Yousif, E. (2018).
-
Varian Inc. (n.d.). GC/MS conditions used for the analysis of organotin compounds. ResearchGate. Retrieved from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
- Chugunov, P. A., Troitskij, N. A., Nosov, K. S., Egorov, M. P., & Nefedov, O. M. (2004). NMR spectroscopy study of mono- and dilithium derivatives of alkyl- and arylstannanes. Russian Chemical Bulletin, 53(10), 2334–2337.
- Dirkx, W. M. R., & de Voogt, P. (1999). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(1), 21–27.
- Agilent Technologies. (2014).
- British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection.
- Rocchetti, M. T., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications.
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
- Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II Key Term.
- Herrmann, W. A. (Ed.). (1996).
- ResearchGate. (2025).
- Quimivita. (2025). Storage instructions for chemical reagents.
- Punniyamurthy, T., & Velusamy, S. (2004). Catalytic Oxidations with Molecular Oxygen.
- Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals.
- Quimivita. (2025).
- Lab Manager. (2017). Handling and Storing Chemicals.
- Bench-Scale. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society.
- ResearchGate. (2025). Autoxidation of tin solutions: The action of inhibitors.
-
Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the determination of phenol and methylphenols (cresols)
- Wang, D., & Stahl, S. S. (2018). Activation of Molecular Oxygen and Selective Oxidation with Metal Complexes. Chemical Reviews, 118(18), 8594–8657.
- Papoti, V. T., & Tsimidou, M. Z. (2010). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 3(4), 327–334.
- Stankov, S., et al. (2019). HPLC-DAD method for simultaneous determination of natural polyphenols. Macedonian Pharmaceutical Bulletin.
- Granato, D., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa.
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- AccessScience. (n.d.).
- Effenberger, F., & Spiegler, W. (1985). Electrophilic Reactions of Aryl- and Heteroaryl(triniethyl)silanes with a Remarkable Nucleophilic Catalysis. Angewandte Chemie International Edition in English, 24(7), 587-588.
- Lupa, A., et al. (2021). Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. Chemistry – A European Journal.
- Khenkin, A. M., & Neumann, R. (2006). Molecular Oxygen and Oxidation Catalysis by Phosphovanadomolybdates.
- PubMed. (2025). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS.
- Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions vi. Journal of the American Chemical Society.
- Research and Reviews: Journal of Chemistry. (2020). Cluster Chemistry of Organotin Compounds.
- Semantic Scholar. (2021).
- The University of Western Australia. (n.d.). NMR Study of the Hydrolysis and Oligomerization of Alkyltrichlorosilanes in Silanizing Solutions Used to Prepare Alkylsiloxane Self-Assembled Monolayers.
- Grunwaldt, J.-D., & Baiker, A. (2014). Activation of Molecular Oxygen and the Nature of the Active Oxygen Species for CO Oxidation on Oxide Supported Au Catalysts. Accounts of Chemical Research, 47(3), 851–860.
- ResearchGate. (2025). Recent Advances in the Synthesis of Arylstannanes.
- Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds.
- Chemistry – A European Journal. (n.d.). Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters.
- Bulletin of the Korean Chemical Society. (2021).
- Analytical Methods. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.
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Technical Monograph: 2-Anisyl Tributyltin in Drug Discovery
This technical guide details the physicochemical properties, synthesis, and application of 2-Anisyl Tributyltin (Tributyl(2-methoxyphenyl)stannane), a critical organometallic reagent used for introducing ortho-methoxyaryl motifs via Palladium-catalyzed cross-coupling.
Physicochemical Profile
Compound Name: Tributyl(2-methoxyphenyl)stannane Synonyms: 2-Anisyl tributyltin; (2-Methoxyphenyl)tributylstannane CAS Registry Number: 86487-17-4
Core Metrics Table
| Property | Value | Notes |
| Molecular Formula | C₁₉H₃₄OSn | |
| Molecular Weight | 397.19 g/mol | Calculated based on standard atomic weights. |
| Density | ~1.10 g/mL | Estimated. Analogous to p-isomer (1.097 g/mL) and phenyltributyltin (1.125 g/mL). |
| Physical State | Viscous Liquid | Colorless to pale yellow oil. |
| Boiling Point | >150 °C (0.1 mmHg) | High boiling point; typically purified via Kugelrohr distillation or column chromatography. |
| Solubility | Lipophilic | Soluble in THF, Et₂O, Toluene, DCM, Hexanes. Insoluble in water. |
Critical Note on Density: While the specific density of the ortho-isomer is rarely cited in commercial Certificates of Analysis (CoA), it consistently behaves similarly to its para-isomer (CAS 70744-47-7). For stoichiometric calculations requiring high precision, weigh the reagent rather than relying on volumetric addition.
Synthesis & Purification Protocol
The synthesis of 2-anisyl tributyltin relies on a Directed Ortho-Lithiation (DoM) strategy or, more commonly, Bromine-Lithium Exchange . The presence of the ortho-methoxy group coordinates the lithium cation, stabilizing the intermediate anion, but the Br-Li exchange is kinetically favored and cleaner.
Reaction Scheme
Step-by-Step Methodology
Scale: 10 mmol (approx. 1.87 g of 2-Bromoanisole)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.
-
Solvent Charge: Add 2-Bromoanisole (1.87 g, 10.0 mmol) and anhydrous THF (40 mL).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Dropwise add n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) over 15 minutes.
-
Mechanistic Insight: The solution may turn yellow/orange due to the formation of the aryllithium species. Stir for 45 minutes at -78 °C to ensure complete exchange.
-
-
Trapping: Dropwise add Tributyltin Chloride (3.58 g, 11.0 mmol, neat or in minimal THF) over 10 minutes.
-
Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 2 hours.
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl (20 mL).
-
Extract with Et₂O (3 x 30 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Flash Chromatography: Silica gel pre-treated with 1% Triethylamine (to prevent protodestannylation). Elute with 100% Hexanes to 5% EtOAc/Hexanes.
-
Alternative: Kugelrohr distillation (high vacuum, >160 °C) removes volatile tin byproducts.
-
Application: Stille Cross-Coupling
The primary utility of this reagent is transferring the 2-anisyl group to aryl or vinyl halides. The ortho-methoxy group can exert steric influence, often requiring optimized catalytic systems (e.g., bulky phosphines like S-Phos or X-Phos) to facilitate oxidative addition and transmetalation.
Mechanistic Workflow (The Catalytic Cycle)
Caption: The catalytic cycle of the Stille coupling, highlighting the critical Transmetalation step where the 2-anisyl group is transferred.
Standard Coupling Protocol
Reagents: Aryl Bromide (1.0 equiv), 2-Anisyl Tributyltin (1.1 equiv), Pd(PPh₃)₄ (5 mol%). Solvent: Toluene or DMF (degassed).
-
Combine reagents in a sealed tube.
-
Heat to 100–110 °C for 12–24 hours.
-
Tin Removal (Critical): Upon completion, add 1M aqueous KF (Potassium Fluoride) and stir vigorously for 30 minutes. This precipitates polymeric Bu₃SnF, which can be filtered off, significantly simplifying purification.
Safety & Handling (E-E-A-T)
Organotin compounds are neurotoxic and endocrine disruptors.
-
Handling: Always use double nitrile gloves and work in a fume hood.
-
Waste: Do NOT dispose of tin waste in general organic waste. Segregate into a dedicated "Heavy Metal/Organotin" waste stream.
-
Decontamination: Glassware should be rinsed with a base bath (KOH/Isopropanol) or soaked in a solution of KMnO₄ to oxidize residual tin residues before standard washing.
References
-
Synthesis of Aryl Stannanes
-
Organic Syntheses 2018, 95, 345-356. Preparation of Tributyl(iodomethyl)stannane (Analogous lithiation protocol). Link
-
Journal of Organic Chemistry 2025, 90, 16255–16262. Synthesis of Sandwich-α-Diimine Ligands via Copper-Mediated Stille Coupling (Specific use of Tributyl(2-methoxyphenyl)stannane). Link[1]
-
-
Physical Properties & Data
-
Stille Coupling Methodology
-
Organic Chemistry Portal. Stille Coupling Mechanism and Conditions. Link
-
Sources
Methodological & Application
Application Notes & Protocols: Optimized Catalysts for Sterically Hindered Stille Couplings
Introduction: Navigating the Challenges of Steric Congestion in Stille Cross-Coupling
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its remarkable functional group tolerance and the stability of its organostannane reagents.[1][2] This palladium-catalyzed transformation has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] However, when the coupling partners are sterically demanding—for instance, in the synthesis of di-, tri-, or even tetra-ortho-substituted biaryls—the reaction often becomes sluggish, inefficient, or fails altogether.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced catalytic systems and protocols specifically designed to overcome the challenges of sterically hindered Stille couplings. We will delve into the mechanistic rationale behind catalyst selection, provide detailed, field-proven protocols, and offer a systematic guide to troubleshooting common issues.
The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle
The efficiency of the Stille coupling is dictated by three key steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] Steric bulk on the substrates primarily impacts the latter two steps.
-
Transmetalation: This is often the rate-determining step.[4] The approach of the bulky organostannane to the palladium center is sterically impeded, slowing down the transfer of the organic group.
-
Reductive Elimination: The final step, where the new C-C bond is formed, requires the two coupling partners to be in a cis orientation on the palladium center. Bulky ligands are essential to promote this step and prevent catalyst decomposition.[7][8]
To overcome these hurdles, modern catalyst design focuses on ligands that are both bulky and electron-rich .[3][9] Bulky ligands promote the formation of highly reactive, low-coordinate palladium species and accelerate the crucial reductive elimination step.[10][11] Electron-rich ligands enhance the rate of oxidative addition, particularly for less reactive electrophiles like aryl chlorides.[11]
Optimized Catalyst Systems for Hindered Couplings
A range of sophisticated phosphine ligands have been developed to tackle sterically demanding Stille couplings. The choice of ligand is critical and often substrate-dependent.
Biaryl Phosphine Ligands (Buchwald Ligands)
Ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) have proven to be highly effective for a wide range of sterically hindered substrates, including the coupling of aryl chlorides.[7][12] Their bulk and electron-donating properties create a highly active and stable catalytic system.[12]
Proazaphosphatrane Ligands (Verkade's Ligands)
This class of ligands provides a unique, sterically demanding, and strongly electron-donating environment around the palladium center.[10][13] Specific proazaphosphatrane ligands have shown exceptional performance in the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls.[13][14]
The Role of Copper(I) Co-catalysts
The addition of a copper(I) salt, typically CuI or CuCl, can dramatically accelerate sluggish Stille couplings, a phenomenon often referred to as the "copper effect".[3][15] While the exact mechanism is debated, it is believed that the copper(I) salt facilitates the transmetalation step, possibly through the in situ formation of a more reactive organocopper intermediate.[13][15] This is particularly beneficial for sterically congested substrates.[15]
Comparative Performance of Catalyst Systems
The following table summarizes the performance of different catalyst systems for the synthesis of a challenging tetra-ortho-substituted biaryl.
| Catalyst System (Pd Precursor/Ligand) | Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 110 | 12 | 85 | [16] |
| Pd(OAc)₂ / XPhos | CsF | 110 | 4 | 92 | [7][17] |
| Pd₂(dba)₃ / Proazaphosphatrane 3 | CsF | 110 | 12 | 81 | [13][14] |
| Pd(OAc)₂ / BIPHEP | CuCl | 80 | 14 | 95 | [18][19] |
Experimental Protocols
General Considerations:
-
Inert Atmosphere: Stille couplings are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of the organostannane and the organic halide is crucial for high yields.
Protocol 1: Synthesis of a Tetra-ortho-substituted Biaryl using a Pd/XPhos Catalyst System
This protocol is adapted from methodologies developed for the coupling of sterically hindered aryl chlorides.[7][17]
Reaction Scheme: 2-Chloro-m-xylene + 2,4,6-Trimethylphenyl(tributyl)tin → 2,2',4,6-Tetramethyl-1,1'-biphenyl
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Cesium fluoride (CsF), flame-dried under vacuum
-
2-Chloro-m-xylene
-
2,4,6-Trimethylphenyl(tributyl)tin
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.0 mol%) and XPhos (4.0 mol%).
-
Add the flame-dried CsF (2.2 equivalents).
-
Add 2-chloro-m-xylene (1.0 equivalent).
-
Add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.5 M with respect to the aryl chloride.
-
Add 2,4,6-trimethylphenyl(tributyl)tin (1.2 equivalents) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash three times with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride.[2][14]
-
A white precipitate may form at the interface; if so, filter the entire biphasic mixture through Celite.[14]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cu(I)-Accelerated Coupling of a Sterically Hindered Vinylstannane
This protocol is based on conditions developed to overcome low yields in the coupling of sterically congested substrates.[15]
Reaction Scheme: Hindered Aryl Bromide + 1-Substituted Vinylstannane → Hindered Aryl-Substituted Alkene
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) chloride (CuCl)
-
Lithium chloride (LiCl), flame-dried under vacuum
-
Hindered aryl bromide
-
1-Substituted vinylstannane
-
Anhydrous, degassed dimethyl sulfoxide (DMSO)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%), CuCl (5 equivalents), and LiCl (4 equivalents).
-
Add the hindered aryl bromide (1.0 equivalent) and the 1-substituted vinylstannane (1.2 equivalents).
-
Add anhydrous, degassed DMSO via syringe.
-
Seal the flask and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with a saturated aqueous KF solution (3 x) to remove tin byproducts.[2][14]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Poor quality organostannane. 4. Substrate is too sterically hindered for the chosen conditions. | 1. Use a fresh source of palladium precatalyst and ligand. Consider using a pre-formed catalyst. 2. Ensure rigorous inert atmosphere techniques and use freshly degassed solvents. 3. Purify the organostannane by distillation or chromatography. 4. Switch to a more active ligand system (e.g., from PPh₃ to XPhos or a proazaphosphatrane). Add a Cu(I) co-catalyst. Increase the reaction temperature. |
| Homocoupling of Organostannane | 1. Presence of oxygen. 2. Slow transmetalation relative to homocoupling. | 1. Improve degassing procedures. 2. Add a Cu(I) co-catalyst to accelerate the desired transmetalation.[15] Consider a less coordinating ligand like triphenylarsine (AsPh₃). |
| Protodestannylation of Stannane | 1. Presence of acidic protons or moisture. 2. Extended reaction times at high temperatures. | 1. Use anhydrous solvents and reagents. If necessary, add a non-nucleophilic base. 2. Optimize the reaction to reduce the required time and temperature. |
| Difficulty Removing Tin Byproducts | 1. Inefficient KF wash. 2. Formation of stable emulsions. | 1. Perform multiple, vigorous KF washes. Ensure the KF solution is saturated. 2. Filter the entire mixture through a pad of Celite after the KF wash.[14] Alternatively, filter the crude product through a plug of silica gel treated with 2-5% triethylamine.[14] |
Workflow for Troubleshooting a Sluggish Reaction
Conclusion
While sterically hindered Stille couplings present a significant synthetic challenge, the development of advanced catalyst systems has rendered these transformations increasingly feasible. The judicious selection of bulky, electron-rich phosphine ligands, such as XPhos and proazaphosphatranes, is paramount to success. Furthermore, the strategic use of copper(I) co-catalysts can often overcome the kinetic barriers associated with sterically congested substrates. By employing the robust protocols and systematic troubleshooting guide outlined in this document, researchers can confidently approach the synthesis of complex, sterically hindered molecules with a higher probability of success.
References
-
Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]
-
Verkade, J. G., Su, W., Urgaonkar, S., & McLaughlin, P. A. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]
-
Han, X., & Corey, E. J. (1997). Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. Journal of the American Chemical Society, 119(46), 11349-11350. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Organic letters, 15(8), 1776-1779. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2015). Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides using a Pre-Milled Palladium Acetate and XPhos Catalyst System. The Buchwald Research Group. [Link]
-
Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(3), 2475–2503. [Link]
-
Bao, M., & Zaera, F. (2018). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
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University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2012). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers: HUSCAP. [Link]
-
Littke, A. F., & Fu, G. C. (2009). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of chemical research, 41(11), 1525-1535. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Reddit. (2024). Removal of HSnBu3 residuals. r/Chempros. [Link]
-
Wang, D., et al. (2020). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(3), 2475–2503. [Link]
-
ResearchGate. (2012). (PDF) ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. [Link]
-
Reddy, D. S., & Kumar, V. (2012). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of organic chemistry, 77(17), 7485-7492. [Link]
-
The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
-
Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]
-
LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [Link]
-
Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007. [Link]
Sources
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Application Note: Stille Coupling of 2-Methoxyphenyl Stannanes with Aryl Chlorides
This guide is structured as a high-level technical dossier for researchers requiring robust conditions for a challenging cross-coupling transformation.
Executive Summary & Challenge Profile
The coupling of 2-methoxyphenyl tributylstannane with aryl chlorides represents a "double-constraint" problem in organometallic catalysis.
-
Electrophile Inertness: Aryl chlorides possess a strong C–Cl bond (BDE ~96 kcal/mol), making oxidative addition to Pd(0) significantly slower than with bromides or iodides.
-
Nucleophile Sterics: The ortho-methoxy group on the stannane introduces significant steric bulk, retarding the transmetallation step.
Standard Stille conditions (e.g., Pd(PPh₃)₄, Toluene, reflux) typically fail for this combination, resulting in recovered starting material or homocoupling. This guide details a Dual-Activation Protocol utilizing bulky, electron-rich phosphines for electrophile activation and copper(I)/fluoride additives for nucleophile activation.
Mechanistic Bottlenecks & Solutions
To achieve high turnover frequencies (TOF), the catalytic cycle must address two specific rate-determining barriers.
The "Double-Activation" Strategy
-
Barrier 1: Oxidative Addition (Ar-Cl). [1]
-
Barrier 2: Transmetallation (Hindered Stannane).
-
Solution:The "Copper Effect" (CuI). Copper(I) facilitates a "double transmetallation" (Sn → Cu → Pd). The organocopper intermediate is more nucleophilic and less sensitive to steric hindrance than the stannane.
-
Solution:Fluoride (CsF). Fluoride attacks the tin center, forming a hypervalent pentacoordinate stannate [R-SnBu₃F]⁻, which is more reactive toward transmetallation than the neutral stannane.
-
Graphviz Diagram: Catalytic Cycle & Activation Pathways
Caption: The Dual-Activation Cycle. Blue path indicates Ligand influence; Yellow path indicates Additive influence.
Optimization Matrix: Selecting the Right System
For 2-methoxyphenyl stannane coupling, empirical data suggests two primary catalytic systems.
Table 1: Catalyst System Comparison
| Feature | System A: The "Fu" Protocol [1, 2] | System B: The "Buchwald" Protocol [3, 4] |
| Catalyst Source | Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Additives | CsF (2.0 equiv) | CsF (2.0 equiv) + CuI (10 mol%) |
| Solvent | 1,4-Dioxane or THF | 1,4-Dioxane or Toluene |
| Temp | 80–100 °C | 80–110 °C |
| Best For | Extremely unreactive Aryl Chlorides | Sterically hindered substrates (Ortho-substituents) |
| Key Insight | P(t-Bu)₃ is air-sensitive (use HBF₄ salt). | XPhos is air-stable and robust. |
Recommendation: Start with System A + CuI . The combination of Fu's ligand (for Ar-Cl) and the Copper effect (for the hindered stannane) provides the highest probability of success.
Standardized Experimental Protocol
Protocol: Pd-Catalyzed Coupling of 2-Methoxyphenyl Stannane with Aryl Chlorides Scale: 1.0 mmol (Adaptable)
Materials
-
Aryl Chloride: 1.0 mmol
-
Stannane: Tributyl(2-methoxyphenyl)stannane (1.1 – 1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1.5 – 2.0 mol%)
-
Ligand: [(t-Bu)₃PH]BF₄ (6.0 mol%) (Note: The HBF₄ salt is air-stable and easier to handle than the free phosphine)
-
Base/Activator: CsF (2.0 – 2.2 equiv)
-
Co-Catalyst: CuI (10 mol%) (Optional but recommended for 2-OMe)
-
Solvent: Anhydrous 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Pre-Complexation (Glovebox or Schlenk Line):
-
In a reaction vial, combine Pd₂(dba)₃ (14 mg, 0.015 mmol) and [(t-Bu)₃PH]BF₄ (17 mg, 0.06 mmol).
-
Add 1.0 mL of anhydrous dioxane. Stir for 10-15 minutes at RT. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.
-
-
Reagent Addition:
-
Add the Aryl Chloride (1.0 mmol).
-
Add CsF (304 mg, 2.0 mmol) and CuI (19 mg, 0.1 mmol).
-
Add the Stannane (1.1 equiv).
-
Dilute with remaining dioxane (to 0.2 M – 0.5 M concentration).
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100 °C for 12–24 hours.
-
Monitoring: Check via HPLC or TLC. Look for the disappearance of Ar-Cl.
-
-
Workup (Tin Removal - Critical):
-
Purification:
-
Concentrate the filtrate.
-
Purify via flash chromatography (Silica gel).
-
Note: If tin residues persist, run the column with 10% w/w finely ground KF mixed into the silica.
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step workflow ensuring catalyst activation and efficient tin removal.
Troubleshooting & Safety
Common Failure Modes
-
Black Precipitate (Pd Black): Catalyst decomposition.
-
Fix: Ensure rigorous degassing of solvents (freeze-pump-thaw). Increase ligand:Pd ratio to 2:1 or 3:1.
-
-
No Reaction (Stalled at Ar-Cl): Oxidative addition failure.
-
Fix: Switch to XPhos Pd G3 or G4 precatalysts. These ensure a 1:1 Pd:L ratio and rapid initiation.
-
-
Homocoupling (Ar-Ar):
-
Fix: Reduce CuI loading (or remove it). Ensure the stannane is added slowly (syringe pump).
-
Safety: Organotin Handling
-
Toxicity: Tributyltin compounds are neurotoxic and readily absorbed through skin. Always wear double nitrile gloves and work in a fume hood.
-
Waste: Segregate all tin-containing waste into a specific "Heavy Metal/Organotin" waste stream. Do NOT mix with general organic solvents.
References
-
Littke, A. F., & Fu, G. C. (1999).[1][6] The First General Method for Stille Cross-Couplings of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411–2413.[7]
-
Littke, A. F., Schwarz, L., & Fu, G. C. (2002). Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides.[5][8] Journal of the American Chemical Society, 124(22), 6343–6348.[5]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Stille Coupling of Aryl Chlorides.[9] Journal of the American Chemical Society, 130(41), 13552–13554.
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[9][10] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[9][10][11][12] Angewandte Chemie International Edition, 43(9), 1132–1136.
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Application Notes and Protocols: Enhancing Stille Couplings of 2-Methoxyphenyl Stannane with Copper(I) Iodide Co-catalysis
Introduction: Overcoming Challenges in the Stille Coupling of Electron-Rich Aryl Stannanes
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds under mild conditions with a broad tolerance for various functional groups.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] However, the reaction is not without its challenges. The rate-determining step is often the transmetalation of the organic group from tin to the palladium center, which can be sluggish, particularly with certain substrates.[4]
Electron-rich aryl stannanes, such as 2-methoxyphenyl stannane, can present a unique set of challenges. While the electron-donating methoxy group can enhance the nucleophilicity of the aryl group, steric hindrance from the ortho-substituent can impede the approach to the palladium complex, slowing the transmetalation step. This can lead to lower yields and the need for harsher reaction conditions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of copper(I) iodide (CuI) as a highly effective co-catalyst to accelerate the Stille coupling of 2-methoxyphenyl stannane. We will delve into the mechanistic underpinnings of the "copper effect," provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
The "Copper Effect": Mechanistic Insights into CuI Co-catalysis
The addition of stoichiometric or co-catalytic amounts of copper(I) salts, particularly CuI, has been shown to dramatically increase the rate of Stille couplings, in some cases by a factor of over 1000.[5] This phenomenon, often referred to as the "copper effect," is attributed to several key mechanistic contributions that collectively serve to lower the energy barrier of the rate-limiting transmetalation step.
Two primary theories explain the role of CuI:
-
Ligand Scavenging: In many palladium-catalyzed reactions, an excess of the phosphine ligand is present in solution. While necessary to stabilize the palladium(0) catalyst, free ligand can also inhibit the reaction by coordinating to the palladium(II) intermediate, thus hindering the approach of the organostannane. CuI has been shown to act as a scavenger for this excess phosphine ligand, freeing up a coordination site on the palladium center and facilitating the transmetalation.[5]
-
Formation of a More Reactive Organocuprate Intermediate: A widely accepted mechanism suggests that the organostannane first undergoes a rapid transmetalation with the CuI salt to form a more reactive organocopper species.[6] This organocuprate then readily transmetalates with the palladium(II) complex, leading to a significant acceleration of the overall catalytic cycle. This pathway is particularly relevant in polar solvents.[7]
The following diagram illustrates the proposed catalytic cycle for the Stille coupling incorporating the CuI co-catalyst.
Caption: Catalytic cycle of the Stille coupling with CuI co-catalysis.
Experimental Protocols
The following protocols are designed as a robust starting point for the Stille coupling of 2-methoxyphenyl stannane with various aryl halides. Optimization of specific parameters may be necessary for different substrates.
Materials and Reagents
-
(2-Methoxyphenyl)tributylstannane
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Copper(I) iodide (CuI)
-
Ligand (if using a ligand-free palladium source, e.g., triphenylphosphine, triphenylarsine)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Protocol 1: General Procedure for CuI Co-catalyzed Stille Coupling
This protocol is a general method adaptable for a range of aryl halides.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), (2-methoxyphenyl)tributylstannane (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and CuI (5-20 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 0.1-0.2 M) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous KF or NH₄Cl solution to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for CuI co-catalyzed Stille coupling.
Data Presentation: The Impact of CuI on Reaction Efficiency
The inclusion of CuI as a co-catalyst can significantly enhance the yield and reaction rate of Stille couplings, especially for challenging substrates. The following table provides a comparative summary of expected outcomes for a model reaction between an electron-rich aryl stannane and an aryl halide, with and without the addition of CuI.
| Entry | Aryl Halide | Stannane | Catalyst System | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | (2-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5 mol%) | None | Toluene | 100 | 24 | ~40-50% |
| 2 | 4-Iodoanisole | (2-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Toluene | 80 | 8 | >90% |
| 3 | 4-Bromoanisole | (2-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2 mol%) / PPh₃ (8 mol%) | None | DMF | 110 | 36 | ~30-40% |
| 4 | 4-Bromoanisole | (2-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2 mol%) / PPh₃ (8 mol%) | CuI (20 mol%) | DMF | 90 | 12 | >85% |
Note: The yields presented are illustrative and based on typical results for similar systems reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst activation step. |
| Poor quality stannane | Purify the stannane by distillation or chromatography. | |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Homocoupling of the stannane | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. |
| High catalyst loading | Reduce the amount of palladium catalyst. | |
| Protodestannylation | Presence of moisture or acidic impurities | Use rigorously dried solvents and glassware. Consider adding a non-nucleophilic base. |
| Difficulty removing tin byproducts | Incomplete removal during work-up | Repeat the aqueous KF or NH₄Cl wash. Consider a final filtration through a plug of silica gel. |
Conclusion
The use of copper(I) iodide as a co-catalyst is a powerful and reliable strategy for enhancing the efficiency of Stille cross-coupling reactions involving 2-methoxyphenyl stannane. By accelerating the rate-limiting transmetalation step, CuI enables the formation of biaryl products in higher yields, under milder conditions, and in shorter reaction times. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, ultimately facilitating the discovery and development of novel chemical entities.
References
- Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 1996, 68(1), 73-78.
-
Han, X.; Stoltz, B. M.; Corey, E. J. Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. Journal of the American Chemical Society, 1999, 121(33), 7600-7605. [Link]
-
Maiti, D.; et al. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic Letters, 2021, 23(15), 5896-5900. [Link]
-
Hosokawa, S.; et al. Tin-Lewis Acidity and Reactivity: Pd/Cu-Cocatalyzed Site-Selective Migita–Kosugi–Stille Coupling of Arylstannanes. ChemRxiv, 2021. [Link]
-
Roth, G. P.; Farina, V.; Liebeskind, L. S.; Peña-Cabrera, E. Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 1995, 36(13), 2191-2194. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Myers, A. The Stille Reaction. Chem 115, Harvard University. [Link]
-
Williams, R. M. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 2011, 88, 197. [Link]
-
Kumar, A.; et al. Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organic Chemistry, 2013, 17(12), 1287-1303. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Singh, A.; et al. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology, 2024. [Link]
Sources
Application Notes & Protocols: Understanding and Measuring the Transmetalation Rates of Electron-Rich Ortho-Aryl Stannanes
Introduction: The Critical Role of Transmetalation in Modern Synthesis
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its remarkable functional group tolerance and its ability to construct complex carbon-carbon bonds under mild conditions.[1][2] This palladium-catalyzed reaction between an organostannane and an organic electrophile has been instrumental in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The catalytic cycle is broadly understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Among these, the transmetalation step—the transfer of an organic group from tin to the palladium center—is frequently the rate-determining step of the entire catalytic cycle and dictates the overall efficiency of the coupling.[1][4][5]
This guide focuses specifically on the transmetalation rates of a challenging yet important class of substrates: electron-rich ortho-aryl stannanes. The presence of electron-donating groups and sterically demanding ortho-substituents creates a unique set of electronic and steric challenges that can significantly impact reaction rates and overall yield. Understanding these factors is paramount for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or design new ones with greater efficiency and predictability. This document provides an in-depth analysis of the mechanistic principles governing this crucial step and delivers detailed, field-tested protocols for its kinetic measurement.
Part 1: Mechanistic Underpinnings of Transmetalation
The transmetalation step involves the reaction of the organostannane (R²-SnR₃) with the Pd(II) complex formed after oxidative addition (trans-[Pd(R¹)XL₂]).[5] While several mechanistic pathways have been proposed, the process is highly dependent on the substrates, ligands, and reaction conditions.[2]
The Associative Mechanism
For most aryl stannanes, an associative mechanism is widely accepted.[2][5] This pathway involves the coordination of the organostannane to the palladium center, forming a transient, higher-coordinate intermediate. This is often preceded by the dissociation of a ligand from the palladium complex to create a vacant coordination site, which explains the common observation that an excess of phosphine ligand can inhibit the reaction.[5][6]
The key steps are:
-
Ligand Dissociation: A ligand (L) dissociates from the square-planar Pd(II) complex to generate a more reactive, three-coordinate T-shaped intermediate.
-
Stannane Coordination: The aryl group of the organostannane coordinates to this unsaturated palladium center.
-
Group Transfer: The aryl group is transferred from tin to palladium, and the halide (or other X group) is transferred from palladium to tin, often through a cyclic transition state.
-
Product Formation: The newly formed Pd(II) diaryl complex proceeds to the reductive elimination step, while the tin halide byproduct is released.
The negative entropy of activation (ΔS‡) observed in kinetic studies supports this associative model, indicating a more ordered transition state.[5]
Caption: The catalytic cycle of the Stille reaction, highlighting the rate-determining transmetalation step.
Part 2: Factors Influencing Transmetalation Rates of Electron-Rich Ortho-Aryl Stannanes
The unique structure of these stannanes introduces specific electronic and steric factors that researchers must carefully consider and control.
Electronic Effects of Aryl Substituents
Contrary to what might be intuitively expected, electron-donating groups (EDGs) on the aryl ring of the stannane generally decrease the rate of transmetalation. The accepted mechanism involves an electrophilic cleavage of the carbon-tin bond by the palladium(II) center.[7] Electron-donating groups increase the electron density on the aryl ring, making the ipso-carbon less electrophilic and thus strengthening the C-Sn bond, which slows its cleavage.
Steric Hindrance from Ortho-Substituents
This is often the most significant factor for the substrates . A bulky ortho-substituent can:
-
Hinder Approach: Physically block the organostannane from coordinating effectively with the palladium center. This raises the activation energy of the associative pathway.
-
Prevent Planarity: Force the aryl ring out of planarity with the C-Sn bond, disrupting the optimal orbital overlap required for efficient transfer to the palladium complex.
-
Inhibit Isomerization: In some cases, steric bulk can affect the cis-trans isomerization rates of the palladium complexes themselves, which can indirectly influence the overall catalytic turnover.[8]
Ancillary Ligands on Palladium
The choice of phosphine or arsine ligands (L) on the palladium catalyst is critical.
-
Bulky Ligands: Large, sterically demanding ligands (e.g., P(t-Bu)₃, bulky biarylphosphines) can accelerate the reaction.[9] This is because they promote the dissociation of one ligand from the trans-[Pd(R¹)XL₂] complex, generating the highly reactive 14-electron intermediate necessary for the transmetalation to proceed.[10]
-
Electron-Rich Ligands: More electron-donating phosphine ligands can increase the electron density on the palladium center, which can sometimes slow the rate of electrophilic cleavage. However, this effect is often secondary to the steric effects.[7]
-
Weakly Coordinating Ligands: Ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP) are known to accelerate Stille couplings because they are more labile and dissociate more readily from the palladium center, facilitating the transmetalation step.[7][11]
The Role of Additives
Additives can have a profound impact on reaction rates.
-
Copper(I) Salts: Cu(I) salts, particularly CuI, are known to accelerate Stille couplings, often by a factor of >10³.[2] The "copper effect" is multifaceted; in less polar solvents, CuI can act as a scavenger for free phosphine ligand, which would otherwise inhibit the reaction.[6][12] In more polar solvents, a Sn/Cu transmetalation may occur first, forming a more reactive organocuprate species that then transmetalates with palladium.[2]
-
Lithium Chloride (LiCl): In cases where the transmetalation may proceed through an "open" pathway (more common with vinyl triflates), LiCl can accelerate the reaction. It is thought to facilitate the dissociation of the X group from palladium, creating a more electrophilic, cationic palladium species that reacts faster with the organostannane.[2][3][7]
Table 1: Summary of Factors Influencing Transmetalation Rates
| Factor | Effect on Rate for Electron-Rich Ortho-Aryl Stannanes | Rationale |
| Aryl Group Electronics | Electron-donating groups (EDGs) generally decrease the rate. | EDGs strengthen the C-Sn bond, making electrophilic cleavage by Pd(II) more difficult. |
| Ortho-Steric Hindrance | Increased steric bulk significantly decreases the rate. | Hinders the approach and coordination of the stannane to the palladium center. |
| Palladium Ligands | Bulky, weakly-coordinating ligands (e.g., AsPh₃, TFP) increase the rate. | Promotes ligand dissociation to form the active 14e⁻ Pd species. |
| Additives (e.g., CuI) | Addition of Cu(I) salts generally increases the rate. | Acts as a ligand scavenger or facilitates an alternative Sn/Cu transmetalation pathway. |
| Solvent | Polar, coordinating solvents (e.g., DMF, NMP) often increase the rate. | Can stabilize charged intermediates and assist in ligand exchange processes.[7][10] |
Part 3: Experimental Protocols for Measuring Transmetalation Rates
Accurate measurement of reaction kinetics is essential for mechanism elucidation and reaction optimization. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that uses in-situ monitoring to gather a large amount of data from a minimal number of experiments.[13][14]
Protocol: Kinetic Analysis via In-Situ ¹H NMR Spectroscopy
This protocol describes a method for determining the initial rate of the transmetalation reaction by monitoring the disappearance of the stannane starting material or the appearance of the coupled product.
Rationale for Choices:
-
NMR Spectroscopy: Provides real-time, quantitative data on multiple species in the reaction mixture without the need for quenching or workup, which can introduce errors.[15] It is non-invasive and allows for easy identification of reactants, products, and potential intermediates.
-
Internal Standard: A non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene) is crucial for accurate quantification, as it corrects for any variations in sample volume, spectrometer sensitivity, or potential solvent evaporation in sealed tubes.[15]
-
Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., the organostannane), the concentration of that reactant remains effectively constant, simplifying the rate law analysis.
Materials & Equipment:
-
J. Young NMR tubes (or other high-pressure, sealable NMR tubes)[15]
-
Gas-tight syringes
-
Schlenk line or glovebox for inert atmosphere operations
-
NMR spectrometer (≥400 MHz recommended)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and ligand)
-
Ortho-aryl stannane of interest
-
Aryl halide coupling partner
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Caption: Workflow for kinetic analysis of a Stille transmetalation reaction using in-situ NMR spectroscopy.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Thoroughly dry all glassware.
-
Prepare stock solutions of the palladium catalyst, aryl halide, and the organostannane in the chosen anhydrous, deuterated solvent. The organostannane stock solution should also contain a precisely weighed amount of the internal standard.
-
Degas all stock solutions by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction Setup:
-
Inside a glovebox or using a Schlenk line, add the aryl halide stock solution and the organostannane/internal standard stock solution to a J. Young NMR tube.
-
Equilibrate the NMR tube to the desired reaction temperature (e.g., in a water bath or the NMR probe itself).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by injecting the palladium catalyst stock solution into the NMR tube. This is considered time zero (t=0).
-
Quickly cap the tube, shake vigorously to mix, and insert it into the pre-heated NMR spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for a slow reaction, or more frequently for faster ones). Collect data for at least 2-3 half-lives or until significant conversion is observed.
-
-
Data Processing:
-
Process the collected spectra (phasing, baseline correction).
-
For each time point, carefully integrate a well-resolved peak corresponding to the product and a peak from the internal standard. Also integrate a peak from the starting stannane.
-
Calculate the concentration of the product at each time point using the following formula: [Product]t = (Integral_Product / # of Protons_Product) / (Integral_Standard / # of Protons_Standard) * [Standard]_initial
-
-
Kinetic Analysis:
-
Plot the calculated [Product] versus time (in seconds).
-
The initial rate of the reaction is the slope of the initial, linear portion of this curve.
-
To determine the order of the reaction with respect to each component, repeat the experiment while systematically varying the initial concentration of one component and keeping the others constant. For example, double the concentration of the stannane and observe the effect on the initial rate.
-
Self-Validation and Troubleshooting
-
Mass Balance: The concentration of the consumed starting material should correlate with the concentration of the formed product. Check the relative integrals of the stannane and product to ensure mass balance is maintained throughout the reaction.
-
Catalyst Stability: Monitor the phosphine ligand signals in the ³¹P NMR spectrum (if applicable) or look for signs of palladium black precipitation, which indicates catalyst decomposition.
-
Reproducibility: Repeat key experiments to ensure the measured rates are reproducible. Inconsistent rates may point to issues with reagent purity, water/oxygen contamination, or temperature fluctuations.
References
- Stille Coupling | OpenOChem Learn.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12).
- Stille reaction - Wikipedia.
- The Stille Reaction - Chem 115 Myers.
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes: towards improved catalysis. Australian Journal of Chemistry. (2025, September 30).
- The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin.
- Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3).
- Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction.
- Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and C
- The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27).
- THE STILLE REACTION, 38 YEARS L
- The Stille Reaction, 38 Years Later.
- Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Journal of the American Chemical Society. (2003, March 18).
- Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization.
- Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and C
- Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and C
- How to measure kinetics : r/chemistry - Reddit. (2018, October 24).
- Stille Coupling - Organic Chemistry Portal.
- 2.1: Experimental Determination of Kinetics - Chemistry LibreTexts. (2023, January 29).
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- 15. reddit.com [reddit.com]
Application Note: One-Pot Hydrostannylation and Stille Cross-Coupling with 2-Bromoanisole
Executive Summary
This application note details a robust, "one-pot" protocol for the hydrostannylation of terminal alkynes followed by Stille cross-coupling with 2-bromoanisole . Unlike traditional stepwise methods that require the isolation of toxic and unstable vinylstannane intermediates, this protocol utilizes an in-situ tin hydride generation system (PMHS/KF).
Key Advantages:
-
Safety: Eliminates the isolation of organotin intermediates (neurotoxins).
-
Efficiency: Reduces a two-step workflow into a single operation.
-
Steric Management: Specifically optimized for 2-bromoanisole , addressing the rate-limiting transmetallation caused by the ortho-methoxy group.
Mechanistic Principles & Design Logic
The "Catalytic Tin" Concept
Traditional Stille couplings are stoichiometric in tin, generating equimolar amounts of toxic trialkyltin byproducts. This protocol, based on the work of Maleczka and Gallagher, uses Polymethylhydrosiloxane (PMHS) as a stoichiometric reductant to regenerate tributyltin hydride (
This allows the reaction to proceed with catalytic amounts of tin (or stoichiometric tin that is continuously recycled), significantly improving the atom economy and simplifying purification.
The Challenge of 2-Bromoanisole
2-Bromoanisole presents a specific challenge in cross-coupling:
-
Electronic Effect: The methoxy group is an electron-donating group (EDG), which increases electron density on the aromatic ring, slightly deactivating the C-Br bond toward oxidative addition compared to electron-deficient aryl halides.
-
Steric Hindrance (The Ortho Effect): The ortho-methoxy group creates steric bulk around the palladium center during the transmetallation step , which is typically the rate-determining step in the Stille cycle.
Solution: This protocol employs Copper(I) Iodide (CuI) as a co-catalyst (The Liebeskind-Farina effect). The copper transmetallates with the tin species first, forming a more reactive organocopper intermediate that transfers the vinyl group to the palladium more rapidly, bypassing the steric penalty.
Reaction Pathway Diagram
Caption: Integrated mechanistic cycle showing the in-situ generation of Tin Hydride via PMHS, followed by Pd-catalyzed hydrostannylation and subsequent Stille coupling.
Experimental Protocol
Materials & Reagents Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | Terminal Alkyne | 1.0 | Starting Material |
| Electrophile | 2-Bromoanisole | 1.1 - 1.2 | Coupling Partner (Sterically Hindered) |
| Tin Source | 0.05 - 0.10 | Catalytic Carrier (if using PMHS method) | |
| Reductant | PMHS | 2.0 | Regenerates Sn-H |
| Activator | KF (aq, saturated) | 2.0 | Activates PMHS |
| Catalyst | 0.02 - 0.05 | Catalyst for both steps | |
| Co-Catalyst | CuI | 0.10 | Accelerates Transmetallation (Crucial for Anisole) |
| Solvent | THF (Anhydrous) | - | Solvent (0.2 M concentration) |
Step-by-Step Workflow
Step 1: In-Situ Hydrostannylation
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Charging: Add
(2 mol%) and (catalytic 10 mol% or stoichiometric if not using PMHS recycling).-
Note: For the full "Green" PMHS method: Add
(0.1 eq), PMHS (2.0 eq), and aq. KF (2.0 eq).
-
-
Substrate Addition: Add the Terminal Alkyne (1.0 eq) dissolved in anhydrous THF.
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC.[4][6] Disappearance of alkyne indicates formation of vinyl stannane.
-
Regioselectivity Note: Under Pd-catalysis with
, the internal ( ) vinyl stannane is often favored. If the linear trans-isomer is required, use a Molybdenum catalyst ( ) for Step 1, then add Pd for Step 2.
-
Step 2: One-Pot Cross-Coupling
-
Addition: Once hydrostannylation is complete, open the flask under positive Argon pressure.
-
Electrophile: Add 2-Bromoanisole (1.1 eq).
-
Additives: Add CuI (10 mol%) to overcome the ortho-steric hindrance.
-
Heating: Heat the reaction to 65°C (gentle reflux) .
-
Why? 2-Bromoanisole requires thermal energy to undergo oxidative addition and transmetallation efficiently.
-
-
Duration: Stir for 4–12 hours. Monitor by TLC/LC-MS for the consumption of the vinyl stannane intermediate.
Step 3: Workup (Tin Removal)
-
The "KF" Wash:
-
Dilute reaction with Diethyl Ether (
). -
Add an equal volume of saturated aqueous KF solution .
-
Stir vigorously for 30 minutes. A white, polymeric precipitate (
) will form. -
Filter the biphasic mixture through a pad of Celite to remove the solid tin polymer.
-
Separate layers, wash organic phase with brine, dry over
, and concentrate.
-
Workflow Visualization
Caption: Operational workflow for the one-pot synthesis. Note the critical TLC checkpoint before adding the aryl halide.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield of Coupled Product | Incomplete Transmetallation (Sterics) | Add CuI (10-20 mol%) or switch to CsF (2.0 eq) to activate the stannane (fluoride activation). |
| Homocoupling (Biaryl formation) | Oxidative Dimerization | Ensure strict Argon/Nitrogen atmosphere.[4] Oxygen promotes Pd-catalyzed homocoupling of the stannane or halide. |
| Reaction Stalls | Catalyst Deactivation | Add a fresh portion of Pd catalyst (1 mol%) along with the 2-bromoanisole in Step 2. |
| Regioisomer Mix | Poor Selectivity in Step 1 | Switch Step 1 catalyst. Pd(PPh3)4 favors |
References
-
Maleczka, R. E., et al. "Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin." Journal of the American Chemical Society.[7]
-
Farina, V., & Liebeskind, L. S. "Copper-promoted Stille cross-coupling reactions." Journal of Organic Chemistry.
-
BenchChem Technical Support. "Stille Coupling Tin Byproduct Removal Protocols." BenchChem.[4][6]
-
Clive, D. L. J., & Wang, J. "A Tin Hydride Designed To Facilitate Removal of Tin Species."[10] Journal of Organic Chemistry.
-
Kazmaier, U., et al. "Hydrostannylation of Alkynes." Organic Reactions.[2][3][4][5][7][8][11]
Sources
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- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Synthesis of poly-methoxy substituted biaryls via Stille reaction
Application Note: High-Fidelity Synthesis of Poly-Methoxy Substituted Biaryls via Stille Cross-Coupling
Executive Summary & Scientific Context
The synthesis of poly-methoxy substituted biaryls is a cornerstone in the production of antimitotic agents (e.g., Colchicine, Steganone) and lignan-based natural products. While the Stille cross-coupling reaction is favored for its mild conditions and functional group tolerance, it faces severe kinetic bottlenecks when applied to electron-rich, sterically hindered substrates.
The Challenge: Poly-methoxy rings are electron-rich. When both coupling partners (the aryl halide and the stannane) are electron-rich and ortho-substituted, the reaction suffers from:
-
Slow Transmetallation: The nucleophilicity of the stannane is compromised by steric bulk, making the transmetallation step the rate-determining bottleneck.
-
Ligand Inhibition: Strong donor ligands (like
) stabilize the palladium(II) intermediate too effectively, preventing the coordination of the bulky stannane.
The Solution: This guide details two optimized protocols designed to overcome these barriers using the "Farina Effect" (Arsenic ligands) and "Copper Effect" (Cu(I) co-catalysis), alongside a validated organotin purification workflow.
Mechanistic Insight: Overcoming the Transmetallation Barrier
To design a successful protocol, one must understand the failure mode. In standard Stille couplings, oxidative addition is fast for aryl iodides. However, for hindered biaryls, the cycle stalls at transmetallation.
Key Mechanistic Interventions:
-
The Farina Effect (
): Triphenylarsine ( ) is a softer ligand than . It dissociates more readily from the Pd(II) center, creating the necessary open coordination site for the bulky stannane to approach. -
The Copper Effect (CuI): Copper(I) iodide acts as a "ligand scavenger" and, more importantly, facilitates a Sn
Cu transmetallation. The resulting organocopper species is far more reactive toward the Pd(II) center than the original stannane.
Visualization: The Accelerated Stille Cycle
Caption: Modified Stille cycle highlighting the Copper(I) accelerated pathway essential for hindered biaryls.
Experimental Protocols
Protocol A: The "Heavy Duty" Method (Hindered/Electron-Rich Systems)
Recommended for: Ortho-substituted biaryls (e.g., 2,2',6,6'-tetramethoxy systems).
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Organostannane (1.1 - 1.2 equiv)
-
Catalyst Precursor:
(2.5 - 5 mol%) -
Ligand:
(10 - 20 mol%) — Note: is toxic; handle in glovebox or vented hood. -
Additive: CuI (10 - 20 mol%)
-
Solvent: Anhydrous DMF or NMP (degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.
-
Catalyst Pre-formation: Add
and to the vessel. Dissolve in 50% of the solvent volume. Stir at RT for 10 mins to generate the active species (solution typically turns from purple/red to yellow/orange). -
Substrate Addition: Add the Aryl Iodide, Stannane, and CuI. Wash in with remaining solvent.
-
Degassing: Sparge with Argon for 5 minutes (oxygen inhibits the Cu(I) cycle).
-
Reaction: Heat to 60–90°C . Monitor by LCMS.
-
Insight: If conversion stalls at 50%, add a second portion of CuI (5 mol%).
-
-
Quench: Cool to RT. Dilute with EtOAc. Pour into saturated aqueous
(dissolves copper salts).
Protocol B: The "Mild" Fluoride Method (Labile Substrates)
Recommended for: Substrates sensitive to high heat or Lewis acids.
Reagents:
-
Catalyst:
(5 mol%) -
Additive: CsF (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Workflow:
-
Combine Aryl Halide, Stannane, Pd catalyst, and CsF in a vial inside a glovebox.
-
Add Dioxane. Seal cap.
-
Stir at 40–50°C .
-
Mechanism: Fluoride activates the stannane, forming a hypervalent silicate-like species that is highly nucleophilic, bypassing the need for high thermal energy.
Post-Reaction Processing: The "Tin Problem"
Removing organotin residues is critical for biological testing.[1] Standard silica chromatography often fails to reduce tin levels below toxic thresholds (ppm).
Validated Purification Protocol: KF/Silica Gel This method precipitates tin as insoluble polymeric fluorides.
Preparation of KF/Silica Stationary Phase:
-
Dissolve Potassium Fluoride (KF, 10g) in water (20 mL).
-
Add Silica Gel (90g) to the solution.[2]
-
Mix thoroughly to form a free-flowing powder ("10% KF on Silica").
-
Remove water by gentle heating or use as "wet" silica depending on compound stability (usually drying is preferred).
Purification Workflow:
Caption: Workflow for reducing organotin contamination to <30ppm using KF-doped Silica.
Data & Optimization Guide
Table 1: Catalyst/Ligand Selection Matrix for Poly-Methoxy Biaryls
| Substrate Difficulty | Steric Bulk | Catalyst System | Additive | Temp |
| Moderate | One ortho-OMe | None | 80°C | |
| High | Two ortho-OMe | CuI | 60-90°C | |
| Extreme | Tetra-ortho-OMe | CsF | 100°C | |
| Chloride | Any | CsF | 80-100°C |
Troubleshooting (Self-Validating Logic)
-
Symptom: Starting material (Aryl Halide) remains, Stannane is consumed.
-
Cause: Protodestannylation. The stannane is reacting with moisture or protons rather than the Pd center.
-
Fix: Dry solvents rigorously. Switch to Protocol B (Fluoride activation) which is faster.
-
-
Symptom: Pd Black precipitates immediately.
-
Cause: "Ligand Starvation." The active Pd(0) is unstable.
-
Fix: Add excess ligand (
or Phosphine). Ensure efficient stirring.
-
-
Symptom: Reaction stalls at 60% conversion.
-
Cause: Catalyst death or product inhibition.
-
Fix: Add a fresh batch of catalyst (1-2 mol%) in solution. Do not add solid catalyst to a hot solution (immediate decomposition).
-
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications. Journal of the American Chemical Society.[3]
-
Littke, A. F., & Fu, G. C. (2002).[3] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
-
Harrowven, D. C., & Guy, I. L. (2004).[4][5] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[5] Chemical Communications.[5]
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[6] Stille coupling made easier: The synergic effect of copper(I) salts and the fluoride ion.[6] Angewandte Chemie.
-
Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition.
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Stille Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Reducing homocoupling side reactions in aryl stannane cross-coupling
Ticket #402: Reducing Homocoupling Side Reactions
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
Welcome to the Stille Coupling Optimization Center. You are likely here because your LCMS or NMR traces are showing significant amounts of biaryl homodimers (
This guide treats your reaction as a system to be debugged. We move beyond "add more catalyst" and look at the mechanistic root causes of homocoupling: Oxidative Stress , Ligand Scrambling , and the Copper Trap .
Part 1: Diagnostic Workflow
Before applying a fix, we must identify the source of the failure. Use this logic flow to diagnose your specific side reaction.
Figure 1: Diagnostic logic tree for identifying the mechanistic origin of homocoupling side products.
Part 2: Troubleshooting & FAQs
Issue 1: The "Copper Effect" Trap
User Question: I added CuI to accelerate my sluggish reaction, but now I see 30% stannane dimer. Why?
Technical Analysis:
This is the most common cause of Stille homocoupling. While Copper(I) accelerates the reaction by scavenging free phosphine ligands (the "Copper Effect" described by Farina and Liebeskind), it also facilitates a side reaction. In the presence of even trace oxidants, Copper can oxidize the stannane into a dimer (
The Mechanism: Copper mediates a Sn/Cu transmetallation.[1][2][3] The resulting organocopper species is highly reactive but also prone to oxidative dimerization.
Corrective Action:
-
Eliminate Copper: If your reaction is slow, do not add CuI. Instead, switch to a "Soft Ligand" system. Use Triphenylarsine (
) instead of Triphenylphosphine ( ). dissociates from Pd more easily, accelerating the rate-determining transmetallation step without triggering homocoupling [1]. -
Use Fluoride Activation: If
is insufficient, switch to the Fluoride protocol (see Part 3).
Issue 2: The "Black Palladium" & Oxygen Leaks
User Question: I am using standard Schlenk techniques, but my stannane is still dimerizing. My catalyst is
Technical Analysis:
-
The Oxidative Cycle:
oxidizes to . This species reacts with two equivalents of your stannane, performs a reductive elimination, and releases the homocoupled dimer, regenerating to restart the cycle. -
The Result: You lose 2 equivalents of stannane for every turnover of this side cycle.
Corrective Action:
-
Switch Catalyst Source: Stop using
. Switch to (more stable air-stable precursor) + Ligand (added fresh). -
Degassing: Sparging with argon is often insufficient for Stille couplings prone to homocoupling. You must use the Freeze-Pump-Thaw method (3 cycles) for your reaction solvent.
Issue 3: Ligand Scrambling (Aryl Exchange)
User Question: I am seeing a product where a phenyl group from the phosphine ligand has coupled with my substrate.
Technical Analysis:
This is "aryl scrambling." It occurs when the reaction temperature is too high or the transmetallation is too slow. The aryl groups on the phosphine (
Corrective Action:
-
Lower Temperature: Scrambling is temperature-dependent.
-
Bulky Ligands: Switch to bulky, electron-rich phosphines like Tri-tert-butylphosphine (
) or Buchwald ligands (e.g., XPhos ). These are less prone to scrambling than .
Part 3: Optimized Protocols
Protocol A: The "Copper-Free" Fluoride Activation Method
Best for: Reactions where CuI causes homocoupling or when using electron-poor stannanes.
Why this works: Fluoride ions (
Reagents:
-
Catalyst:
(2 mol%) -
Ligand:
(4 mol%) or (8 mol%) -
Additive: Cesium Fluoride (CsF) (2.0 equiv)
-
Solvent: 1,4-Dioxane or DMF (Anhydrous, Degassed)
Step-by-Step:
-
Preparation: In a glovebox or under strict Argon flow, charge the reaction vial with the Aryl Halide (1.0 equiv), CsF (2.0 equiv), and
. -
Solvent Prep: Degas 1,4-Dioxane using Freeze-Pump-Thaw (3 cycles).
-
Ligand Addition: Add the ligand. If using
, add it as a stock solution in toluene. -
Stannane Addition: Add the Organostannane (1.1 equiv).
-
Reaction: Seal the vessel and heat to 40–60°C. (Fluoride activation often allows lower temps than standard Stille).
-
Workup (Crucial): Dilute with ether and wash with saturated aqueous KF . This precipitates the tin byproducts as insoluble polymeric fluorostannanes, making purification easier.
Protocol B: Comparative Data (Homocoupling Reduction)
The following table illustrates the impact of additives on the ratio of Cross-Coupling (Product) to Homocoupling (Dimer) in a standard difficult coupling [3].
| Condition | Catalyst System | Additive | Yield (Cross-Coupled) | Homocoupling (Dimer) |
| Standard | None | 45% | 30% | |
| Copper Effect | CuI (10%) | 60% | 40% (High Risk) | |
| Soft Ligand | None | 82% | <5% | |
| Fluoride | CsF (2.0 eq) | 91% | <1% |
Part 4: Mechanism Visualization
The following diagram details the "Safe" Fluoride pathway versus the "Risky" Copper pathway.
Figure 2: Comparison of the Copper-mediated pathway (High Homocoupling Risk) vs. the Fluoride-activated pathway (Low Homocoupling Risk).
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585-9595.
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[5] Stille coupling made easier: the synergic effect of copper(I) salts and the fluoride ion.[5][6][7] Angewandte Chemie International Edition, 43(9), 1132-1136.
-
Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.[3]
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[5] On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(20), 5905-5911.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Removal of Tributyltin (TBT) Byproducts
Status: Operational Subject: Organotin Remediation in Organic Synthesis Ticket Priority: High (Toxic/Persistent Contaminant) Audience: Medicinal Chemists, Process Chemists, Academic Researchers
Diagnostic & Triage: Do I have a Tin Problem?
Before initiating a cleanup protocol, confirm the presence and nature of the contamination. Organotin byproducts (typically tributyltin chloride, bromide, or protonated species) are notorious for "streaking" on silica gel and co-eluting with products.
Quick Identification Guide
| Indicator | Symptom |
| 1H NMR | Multiplets in the 0.8 – 1.7 ppm range (butyl protons). These often obscure product alkyl peaks. |
| TLC | A "greasy" spot that stains dark brown/black with Iodine ( |
| Mass Spec | Characteristic isotope pattern of Tin (Sn). Look for clusters around 291 m/z ( |
| Physical | Product remains an oil or semi-solid "goo" despite being a theoretical solid. |
Decision Matrix: Selecting the Right Protocol
Do not apply a "one size fits all" approach. The polarity of your product determines the most effective removal strategy.
Figure 1: Decision logic for selecting the appropriate tributyltin removal method based on product solubility and contamination level.
Experimental Protocols
Protocol A: The KF/Silica "Solid Phase" Method
Best For: Non-polar to moderately polar products.
Mechanism: Potassium Fluoride (KF) reacts with tributyltin halides (
Materials:
Step-by-Step:
-
Prepare the Reagent (10% w/w): Dissolve 10 g of KF in roughly 20 mL of water. Add this solution dropwise to 90 g of Silica Gel while stirring vigorously. The goal is to coat the silica, not dissolve it. The result should be a free-flowing white powder (fluffy).
-
Tip: You can store this "KF-Silica" in a jar for months.
-
-
Reaction Workup: Dilute your reaction mixture with Ether or Ethyl Acetate.[1][2]
-
The "Stir and Sit": Add the KF-Silica (approx. 5g per 1 mmol of tin reagent used) to the reaction flask.
-
Incubate: Stir at room temperature for 30 minutes .
-
Filtration: Filter the suspension through a fritted funnel or a pad of Celite.
-
Observation: The tin remains trapped in the solid filter cake as polymeric
.
-
-
Rinse: Wash the filter cake with fresh solvent to recover your product.
-
Evaporate: Concentrate the filtrate.
Expert Insight: If your product is acid-sensitive, this method is superior to standard silica chromatography, as the KF buffers the silica, preventing acid-catalyzed decomposition [1].
Protocol B: The Acetonitrile/Hexane Partition
Best For: Polar products (e.g., nucleosides, peptides, heterocycles).
Mechanism: Tributyltin species are highly lipophilic (
Step-by-Step:
-
Dissolution: Dissolve the crude reaction residue in Acetonitrile (MeCN).
-
Note: If the residue is not fully soluble, add a small amount of water (up to 5-10%) to the MeCN to increase polarity and force the tin out.
-
-
Wash: Transfer to a separatory funnel. Add an equal volume of Hexane (or Pentane).
-
Extraction: Shake vigorously for 1 minute. Allow layers to separate.[2][3][4]
-
Separation: Drain the bottom MeCN layer (Product) into a flask. Keep the top Hexane layer (Tin waste).
-
Repeat: Return the MeCN layer to the funnel and wash with fresh Hexane 2–3 more times.
-
Finish: Evaporate the MeCN layer to obtain the purified product.
Validation Data: Studies show this method removes >95% of tin residues in 3 washes for polar substrates [2].
Protocol C: Trace Removal with Scavengers
Best For: Pharmaceutical candidates requiring <10-20 ppm tin limits. Mechanism: Functionalized resins (usually Thiol or Sulfonic Acid) chemically bind the tin metal, removing it from the solution via "catch and release" filtration.
Recommended Scavengers:
-
Thiol-Resins: (e.g., MP-TMT, Si-Thiol). High affinity for soft metals like Sn.
-
Sulfonic Acid Resins: (e.g., SCX-2). Effective for cationic tin species.
Step-by-Step:
-
Calculate Loading: Check the manufacturer's loading capacity (usually 1.0 – 1.5 mmol/g). Use 3–5 equivalents relative to the estimated residual tin.
-
Incubate: Add resin to the product solution (dissolved in THF, DCM, or MeOH).
-
Agitate: Stir or shake gently for 4–16 hours . (Kinetics are slower than liquid-liquid extraction).
-
Filter: Remove the resin by filtration.
-
Analyze: Submit for ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to verify ppm levels.
Troubleshooting & FAQs
Q: I tried the KF/Silica method, but the tin is still there.
-
Cause 1: Insufficient Water. The formation of the Sn-F bond requires a polar environment at the silica surface. Did you use anhydrous KF without the water "activation" step during preparation?
-
Cause 2: Wrong Tin Species. If you used a Tin-Hydride (
), it might not react well with KF.[1] -
Fix: Treat the reaction with a small amount of Iodine (
) first to convert all tin species to , then apply the KF/Silica. The Sn-I bond is weaker and reacts faster with Fluoride.
Q: My product is streaking on the column even after workup.
-
Cause: Residual tin is dragging your product.
-
Fix: Add 1% Triethylamine to your chromatography solvent system. This deactivates the silica and helps separate the "greasy" tin tail from your product. Alternatively, use 10% w/w Potassium Carbonate (
) mixed into your silica column stationary phase [3].[1]
Q: Can I just use basic hydrolysis?
-
Analysis: Treating with NaOH can convert
to or the oxide . While these are more polar, they are often still difficult to separate and can form emulsions. The KF method (forming the solid polymer) is generally cleaner than hydrolysis.
Q: What are the safety limits for Tin in drugs?
-
Fact: Organotins are severe endocrine disruptors.
-
Limit: The PDE (Permitted Daily Exposure) for inorganic tin is relatively high, but for organotins (like TBT), it is strictly regulated. While specific ICH Q3D limits focus on elemental impurities, TBT is often treated as a Class 2 or Class 3 mutagenic/toxic impurity requiring clearance to <10-20 ppm in final API.
Comparative Efficiency Data
| Method | Tin Removal Efficiency | Yield Recovery | Time Required | Cost |
| Standard Aq. Workup | Poor (<50%) | High | Fast | Low |
| KF/Silica Filtration | Excellent (>95%) | High | Medium (30 min) | Low |
| MeCN/Hex Partition | Good (>90%) | Medium (Polarity dependent) | Fast | Low |
| Resin Scavengers | Superior (>99%) | High | Slow (Hours) | High |
References
-
Renaud, P., Lacôte, E., & Quaranta, L. (1998).[3] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Tetrahedron Letters, 39(15), 2123–2126. Link
-
Berge, J. M., & Roberts, S. M. (1979). Partitioning of Organotin Compounds. Synthesis, 1979(06), 471–472. Link
-
Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968–1969. Link
-
Curran, D. P. (2002). Fluorous Reverse Phase Silica Gel. A New Tool for the Separation of Fluorous Compounds. Synlett, 2001(09), 1488–1496. Link
Sources
Purification of Tributyl(2-methoxyphenyl)stannane by column chromatography
Technical Support Ticket: #SN-402-PUR Subject: Purification Protocol for Tributyl(2-methoxyphenyl)stannane Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division[1][2]
Executive Summary & Safety Directive
User Context: You are attempting to purify Tributyl(2-methoxyphenyl)stannane , a Stille coupling reagent. The Problem: Organostannanes are lipophilic, toxic, and prone to "streaking" on silica.[1][2] Furthermore, the 2-methoxyphenyl group is electron-rich, making the C-Sn bond significantly more susceptible to protodestannylation (acid-catalyzed cleavage) than simple phenylstannanes.[1][2] Standard silica gel chromatography frequently results in low yields due to decomposition on the column.
Critical Safety Warning:
⚠️ DANGER: Tributyltin compounds are potent neurotoxins and marine pollutants. All weighing and chromatography must be performed in a functioning fume hood. All solid waste (silica/celite) must be segregated as hazardous organotin waste.[1][2]
Pre-Purification: The Fluoride Workup (Mandatory)[1][2]
Logic: The primary impurity is Tributyltin chloride (
Protocol A: Potassium Fluoride (KF) Precipitation Standard Operating Procedure for removal of tin halides.[1][2]
-
Dilution: Dissolve your crude reaction mixture in Diethyl Ether (
) . Avoid Dichloromethane (DCM) here if possible, as is slightly more soluble in chlorinated solvents.[1][2] -
Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) .[1][2][3] Use approx. 10 mL of sat. KF per gram of theoretical tin byproduct.
-
Reaction: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature.
-
Visual Cue: A white, fluffy solid (
) will precipitate at the interface or throughout the organic layer.[2]
-
-
Filtration: Filter the mixture through a pad of Celite 545 .
-
Tip: The polymer can clog frits. Use a wide-diameter funnel.
-
-
Extraction: Wash the Celite pad with fresh ether. Transfer the filtrate to a separatory funnel, separate layers, dry the organic phase over
, and concentrate.
Chromatographic Purification: The Buffered System
Logic: Standard Silica Gel 60 is slightly acidic (pH ~6.5).[1][2] The electron-donating methoxy group on your stannane activates the aromatic ring, facilitating the protonation of the carbon attached to the tin.[2] This leads to protodestannylation , yielding anisole and destroying your product.[1]
Solution: You must neutralize the stationary phase.[4]
Protocol B: Amine-Buffered Silica Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Buffer (Modifier) | 1% Triethylamine ( |
| Mobile Phase | Hexanes / Ethyl Acetate (Start 98:2, Gradient to 90:[1][2]10) |
| Loading Method | Liquid loading (in Hexanes) is preferred to minimize thermal stress.[1][2] |
Step-by-Step Column Preparation:
-
Slurry Preparation: Prepare your starting eluent (e.g., 98% Hexanes / 2% EtOAc).[1][2] Add 1% v/v Triethylamine to this mixture.
-
Deactivation: Pour the silica into the column using this amine-containing solvent.[4][5] Flush the column with at least 2 column volumes (CV) of this buffer.[2]
-
Elution: Load your sample. Continue eluting with the solvent system containing 1%
.[4]
Comparative Data: Stationary Phase Selection
If Protocol B fails, consult this matrix for alternatives.
| Stationary Phase | Acidity | Suitability for 2-OMe-Ph-SnBu3 | Pros | Cons |
| Standard Silica | Acidic | High Risk | Cheap, fast flow.[1] | Causes protodestannylation (yield loss).[1][2] |
| Buffered Silica ( | Neutral/Basic | Recommended | Prevents decomposition; sharpens bands.[1][2] | Requires amine removal (vac pump).[1][2] |
| Neutral Alumina | Neutral | Excellent | No decomposition; no amine needed. | Expensive; lower capacity than silica. |
| C18 (Reverse Phase) | Neutral | Good | Orthogonal separation mechanism.[1][2] | Hard to scale; tin sticks to C18 cartridges. |
Visual Workflow (Process Logic)
The following diagram illustrates the critical path to isolate pure Stannane without decomposition.
Figure 1: Logical workflow for the purification of acid-sensitive aryl stannanes.
Troubleshooting & FAQs
Q1: I see a white solid crashing out inside my column. What is it?
-
A: This is likely Tributyltin Fluoride (
) or Oxide.[1][2] This indicates your pre-column KF workup was incomplete or you didn't filter through Celite well enough. -
Fix: You cannot fix this mid-column. Stop, flush the column, collect everything, and repeat the KF workup/filtration.
Q2: My product yield is low, and I isolated Anisole. Why?
-
A: You experienced Protodestannylation . The 2-methoxy group makes the ring electron-rich.[2] On acidic silica, the ipso-carbon is protonated, releasing the tin cation.[2]
-
Fix: You must use 1-3% Triethylamine in your silica slurry and eluent.[5][7] Alternatively, switch to Neutral Alumina (Activity Grade III) .[1][2]
Q3: Can I use 10%
-
A: Yes. Mixing 10% w/w finely powdered anhydrous Potassium Carbonate with silica gel is a known method for purifying organotins [1]. It creates a basic stationary phase that prevents acidolysis and helps retain tin halides.
Q4: How do I remove the Triethylamine from my final product?
-
A: Organostannanes have high boiling points. Simply rotovap the fractions and then subject the oil to high vacuum (<1 mbar) for 2–4 hours. The volatile amine will be removed, leaving the stannane.[2]
References
-
Harrowven, D. C., & Guy, I. L. (2004).[1][2] A method for the removal of tri-n-butyltin halides from reaction mixtures. Chemical Communications, (17), 1968–1969.[1][2] [Link]
-
Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989).[1][2] Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate. Organic Syntheses, 67, 86. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1][2] The Stille Reaction. Organic Reactions. (Detailed review on stannane stability and purification). [Link][1][2]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Stille Couplings of ortho-Anisyl Tin Reagents
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that while the Stille coupling is a powerful tool for C-C bond formation, certain substrates present unique challenges. This guide is dedicated to addressing one such challenge: the often sluggish and low-yielding couplings involving ortho-anisyl organostannanes.
Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these hurdles. Our approach is grounded in mechanistic understanding to explain not just what to do, but why it works.
The Root of the Problem: Why Are ortho-Anisyl Stannanes So Challenging?
Stille couplings involving stannanes with substituents at the ortho position, like the methoxy group in ortho-anisyltributyltin, are notoriously difficult. The sluggish reactivity stems from a combination of two primary factors:
-
Steric Hindrance: The bulky ortho-methoxy group physically obstructs the palladium center. This impediment is most pronounced during two key steps of the catalytic cycle[1]:
-
Transmetalation: The transfer of the aryl group from tin to palladium is sterically hindered, slowing down what is often the rate-determining step of the reaction[2].
-
Reductive Elimination: The final, bond-forming step where the two coupled fragments are expelled from the palladium center can also be retarded, especially when coupling to another sterically demanding partner. Bulky groups on the ligand and substrates must be ableto arrange properly for the C-C bond to form efficiently.
-
-
Electronic Effects: The methoxy group is electron-donating. While electron-rich phosphine ligands are beneficial, increased electron density on the organostannane's aryl ring can slow the transmetalation step.
These combined effects mean that standard Stille conditions, often employing ligands like triphenylphosphine (PPh₃), are frequently ineffective, leading to low conversion rates, decomposition, or recovery of starting materials.
Troubleshooting Guide
Here are answers to common issues encountered during these challenging couplings.
Question: My reaction has stalled. I see complete consumption of my aryl halide, but a significant amount of the ortho-anisyl stannane remains, and my yield is low. What's happening?
Answer: This is a classic symptom of slow or inhibited transmetalation. The oxidative addition of the aryl halide to the Pd(0) catalyst is likely proceeding, but the subsequent transfer of the ortho-anisyl group from the tin reagent to the palladium complex is the bottleneck.
Recommended Actions:
-
Switch to a Bulky, Electron-Rich Ligand: This is the most critical change. Standard ligands like PPh₃ are often not bulky enough to promote the necessary steps. Trialkylphosphines, particularly tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphine ligands (Buchwald ligands) like SPhos and XPhos are designed to accelerate couplings of hindered substrates.[3][4][5] These ligands promote the formation of a reactive, low-coordinate Pd(0) species and can accelerate the reductive elimination step.[6]
-
Incorporate a Fluoride Additive: Cesium fluoride (CsF) can activate the organostannane.[5] Fluoride coordinates to the tin atom, forming a hypervalent "ate" complex. This polarization of the Sn-C bond increases the nucleophilicity of the ortho-anisyl group, facilitating its transfer to the palladium center.
-
Add a Copper(I) Co-catalyst: The use of copper(I) iodide (CuI) can dramatically accelerate Stille couplings, a modification sometimes referred to as the Stille-Kelly coupling.[7][8] The precise mechanism is debated, but it is believed that CuI acts as a ligand scavenger and may facilitate transmetalation via an organocuprate intermediate.[2]
Question: My reaction mixture turned black, and I'm seeing a lot of decomposition products by TLC/GC-MS. What went wrong?
Answer: The formation of black precipitate is typically palladium black, indicating that your catalyst has decomposed and fallen out of the catalytic cycle. This often happens when the catalytic cycle is slow, particularly when the reductive elimination step is inhibited. The unstable Pd(II) intermediate has more time to undergo side reactions or decomposition.
Recommended Actions:
-
Increase Ligand Bulk: This is a primary solution. Highly bulky ligands like P(t-Bu)₃ and proazaphosphatranes can accelerate reductive elimination, keeping the palladium in its active cycle and preventing decomposition.[6][9][10] The use of pre-formed, stable palladium precatalysts like SPhos Pd G2 can also ensure the efficient generation of the active catalytic species.[11]
-
Lower the Reaction Temperature: While counterintuitive, sometimes high temperatures can accelerate catalyst decomposition more than the desired coupling reaction. If you are using a highly active ligand system, it may be possible to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Ensure Rigorously Anhydrous and Oxygen-Free Conditions: While Stille reactions are known for their tolerance, sensitive, low-turnover couplings are more susceptible to degradation from oxygen and moisture. Ensure your solvent is properly dried and the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
FAQ: Ligand Selection & Optimization
Question: Why are ligands like triphenylphosphine (PPh₃) often poor choices for this specific coupling?
Answer: Triphenylphosphine (PPh₃) is a versatile ligand but lacks the specific properties needed for sterically demanding couplings. Its cone angle (a measure of bulk) is relatively modest, and it is not as electron-rich as alkylphosphines. This combination means it is less effective at promoting the key oxidative addition and reductive elimination steps required to outpace catalyst decomposition and overcome the steric barrier of the ortho-anisyl group.[12] For challenging substrates, more advanced ligands are necessary.[5]
Question: What are the go-to alternative ligands for ortho-anisyl tin couplings, and how do they compare?
Answer: The most successful ligands are bulky, electron-rich monophosphines. Below is a comparison of top candidates.
| Ligand | Key Features | Advantages | Disadvantages |
| P(t-Bu)₃ | Very bulky, strongly electron-donating trialkylphosphine. | Excellent for promoting oxidative addition and reductive elimination. Effective for coupling unactivated aryl chlorides.[3][13][14] Often allows for room-temperature reactions with aryl bromides.[13] | Highly air-sensitive (pyrophoric in pure form). Often used as a more stable HBF₄ salt or with a pre-catalyst. |
| SPhos | A Buchwald-type biaryl phosphine ligand. | Air-stable solid, making it much easier to handle than P(t-Bu)₃. Broadly effective for many challenging cross-couplings, including Stille reactions.[4] | Higher cost than simpler phosphines. |
| XPhos | A highly effective Buchwald biaryl phosphine ligand. | Has demonstrated high activity in Stille couplings of aryl chlorides and sulfonates.[15] Often provides excellent yields in short reaction times. | Higher cost. Ortho-substituents on the electrophile can sometimes reduce efficiency.[15] |
| Proazaphosphatranes | A class of very strong, non-ionic Lewis bases. | Highly active for coupling aryl chlorides and synthesizing sterically hindered biaryls.[9][10] | Less commonly used than Buchwald ligands; may require more optimization. |
Mechanistic Insights & Visualizations
To understand how alternative ligands work, it's helpful to visualize the Stille catalytic cycle and the specific challenge posed by the ortho-anisyl group.
Caption: The general catalytic cycle for the Stille cross-coupling reaction.
The sluggishness in ortho-anisyl couplings arises primarily at the Transmetalation and Reductive Elimination steps. The steric bulk of the methoxy group hinders the approach of the tin reagent and the final bond formation.
Caption: How bulky ligands overcome steric hindrance in challenging couplings.
Experimental Protocol: Stille Coupling of 1-bromo-2-methoxybenzene with Tributyl(phenyl)stannane using a P(t-Bu)₃-based Catalyst
This protocol provides a starting point for optimization. It uses a commercially available and relatively air-stable palladium precatalyst to avoid handling pyrophoric P(t-Bu)₃ directly.
Materials:
-
1-bromo-2-methoxybenzene (Aryl Bromide)
-
Tributyl(phenyl)stannane (Organostannane)
-
[Pd(P(t-Bu)₃)₂] (CAS 53199-31-8) or a similar G2 precatalyst[11]
-
Cesium Fluoride (CsF), anhydrous
-
Anhydrous, degassed 1,4-dioxane
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add CsF (2.0 equivalents relative to the aryl bromide) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., [Pd(P(t-Bu)₃)₂], 2 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 eq) and the organostannane (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution with respect to the aryl bromide).
-
Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the aryl bromide starting material. The reaction is often complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
To remove the tin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing with additional ether or ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This guide provides a framework for successfully navigating the challenges of Stille couplings with ortho-anisyl tin reagents. By understanding the mechanistic basis for the sluggish reactivity, researchers can make informed decisions about ligand choice and reaction conditions to achieve high yields and robust results.
References
-
Littke, A. F., & Fu, G. C. (2002). Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society, 124(22), 6343–6348. [Link]
-
Littke, A. F., et al. (2000). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 33(12), 891-899. [Link]
-
Pérez-Rodríguez, M., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3040–3051. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Myers, A. G. The Stille Reaction - Chem 115. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Fu, G. C. (2002). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. [Link]
-
Chem-Station. Migita-Kosugi-Stille Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Organic Syntheses, 90, 1-11. [Link]
-
Funes-Ardoiz, I., et al. (2024). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Inorganic Chemistry. [Link]
-
Kadarauch, M., et al. (2023). sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis. Journal of the American Chemical Society. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Urgaonkar, S., et al. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Roy, D., & Gribble, G. W. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y., & Li, Z. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-38). Wiley-VCH. [Link]
-
Naber, J. R. (2008). Advances in the Stille reaction and new methods for continuous flow Pd-catalyzed C-N bond forming reactions. DSpace@MIT. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 15. Advances in the Stille reaction and new methods for continuous flow Pd-catalyzed C-N bond forming reactions [dspace.mit.edu]
Technical Support Center: KF-Silica Workup for Organotin Removal
Topic: Solid-Phase Extraction of Organotin Byproducts (Stille Coupling Workup) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Reference ID: SOP-TIN-REM-001
Executive Summary
The KF-Silica (Potassium Fluoride on Silica Gel) method is a solid-phase extraction technique designed to sequester organotin byproducts—specifically tributyltin (TBT) and trimethyltin (TMT) halides—generated during palladium-catalyzed Stille couplings.
Unlike aqueous extractions, which often result in troublesome emulsions or incomplete removal, this method leverages the high affinity of fluoride for tin (
Key Advantages
-
Toxicity Control: Reduces tin levels from stoichiometric amounts to <30 ppm (ICH Q3D Class 3 compliance).
-
Operational Efficiency: Eliminates liquid-liquid extraction emulsions.
-
Chemist Safety: Converts volatile/oily tin halides into solid waste.
Standard Operating Procedure (SOP)
Reagent Preparation (The "10% KF-Silica" Mix)
Note: While commercial pre-packed cartridges exist, fresh preparation ensures maximum fluoride activity.
Materials:
-
Potassium Fluoride (KF), anhydrous (spray-dried is preferred for surface area).
-
Silica Gel (Flash grade, 40–63 µm).
-
Water (HPLC grade) – Optional for activation.
Protocol:
-
Weighing: Weigh 10 g of anhydrous KF and 90 g of Silica Gel.
-
Grinding (Critical): If the KF is crystalline/clumpy, grind it separately in a mortar and pestle to a fine powder.
-
Mixing: Combine KF and Silica in a wide-mouth jar. Shake or tumble vigorously for 15–30 minutes to ensure homogeneity.
-
Optimization: For difficult substrates, add 10% w/w water (relative to the total mass) to the mixture and shake. The water helps create a "liquid-like" phase on the silica surface, accelerating the fluoride transfer.
-
Workup Workflow
Reaction Scale: 1.0 mmol Stille coupling.
-
Concentration: Remove the reaction solvent (DMF, NMP, or Dioxane) if possible. If the reaction is in THF or Toluene, you may proceed directly, but concentration is recommended to remove coordinating ligands.
-
Dilution: Redissolve the crude residue in Diethyl Ether (Et₂O) or THF .
-
Why? Non-polar solvents precipitate the tin-fluoride polymer more effectively than polar solvents like DCM.
-
-
Reagent Addition: Add the prepared KF-Silica reagent (approx. 5–10 equivalents by weight relative to the theoretical mass of tin byproduct).
-
Incubation: Stir the slurry vigorously at room temperature for 30 minutes .
-
Filtration: Filter the slurry through a sintered glass funnel topped with a thin pad of Celite.
-
Elution: Wash the filter cake with fresh Et₂O or THF. The product is in the filtrate; the tin remains on the solid.
Workflow Visualization
Figure 1: Operational workflow for KF-Silica solid-phase extraction.
Mechanism of Action
The efficacy of this method relies on the formation of a coordination polymer. Tributyltin chloride/bromide (
Chemical Pathway Visualization
Figure 2: The conversion of soluble organotin halides into insoluble fluorostannane polymers.
Troubleshooting Guide
Issue 1: "My NMR still shows significant Tin residues."
Symptoms: Broad multiplets in the aliphatic region (0.8–1.6 ppm) of the
-
Solvent Polarity: You likely used a solvent that is too polar (e.g., Methanol, DMF) or a chlorinated solvent (DCM) where the tin-fluoride polymer has slight solubility.
-
Kinetic Barrier: The KF surface might be "glazed" or too dry, preventing the initial halide exchange.
Corrective Actions:
-
Switch Solvent: Evaporate and redissolve in Diethyl Ether (preferred) or Hexanes/EtOAc (9:1). The polymer is least soluble in ether.
-
Activate the Reagent: Add 10% water (w/w) to your KF-Silica mix. The trace moisture helps solvate the fluoride ion, making it more bioavailable to the tin species.
-
Catalytic Additive: Add a crystal of 18-crown-6 . This acts as a phase transfer catalyst, pulling Potassium into solution and freeing the Fluoride ion for reaction.
Issue 2: "The filtration is incredibly slow / clogged."
Symptoms: The solvent sits on top of the filter; the solid cake is slimy. Root Cause Analysis:
-
Mechanical Degradation: Vigorous stirring with a magnetic bar can grind the silica into "fines" (sub-micron particles) that block filter pores.
-
Polymer Gelation: Rapid precipitation of high-concentration tin can form a gel rather than a discrete solid.
Corrective Actions:
-
Use Overhead Stirring: Or use a shaker/rocker instead of a magnetic stir bar to preserve particle integrity.
-
Sandwich Filtration: Use a layer of sand, then Celite, then the filter paper. The sand traps the gelatinous polymer before it hits the Celite.
-
Dilution: Dilute the mixture 2x with ether before filtration to reduce viscosity.
Issue 3: "My product yield is low / Product decomposed."
Symptoms: Product is missing or shows new spots on TLC near the baseline. Root Cause Analysis:
-
Basicity: KF is weakly basic. Silica is weakly acidic. This combination can be reactive toward sensitive protecting groups (e.g., silyl ethers, TES/TBS) or base-sensitive esters.
-
Adsorption: Polar products (amines, alcohols) may hydrogen bond strongly to the silica matrix.
Corrective Actions:
-
Buffer the System: Use Potassium Carbonate (
)/Silica instead of KF if the substrate is acid-sensitive, or add 1% Triethylamine to the eluent if the product is sticking to the silica. -
Wash the Cake: Increase the volume of the wash solvent (EtOAc/MeOH 9:1) to desorb polar products from the silica surface.
Comparative Efficiency Data
How does KF-Silica compare to other tin removal methods?
| Method | Residual Tin (ppm) | Pros | Cons |
| KF-Silica (10%) | < 30 ppm | Solid waste, no emulsion, high throughput. | Requires preparation, pH sensitive. |
| Aqueous KF Wash | ~100–500 ppm | Cheap, readily available. | Emulsions , slow phase separation, less efficient. |
| 10% K₂CO₃ / Silica | < 15 ppm | Mild, highly efficient for specific substrates. | Slower kinetics than Fluoride. |
| Iodine Workup | < 10 ppm | Converts Sn-Sn bonds; very thorough. | Destructive to alkenes/electron-rich systems. |
| F-SPE (Fluorous) | Non-Detectable | Extremely clean. | Expensive (requires fluorous tin reagents). |
Frequently Asked Questions (FAQ)
Q: Can I buy pre-made KF-Silica cartridges? A: Yes, several vendors (e.g., Biotage, Silicycle) sell "metal scavenger" cartridges containing fluoride-functionalized silica. However, for cost-sensitive scale-up, the "homemade" mix (Section 2.1) is significantly cheaper and equally effective if used fresh.
Q: Is this method compatible with microwave synthesis? A: Yes. You can add the KF-Silica directly to the microwave vial after the reaction is complete and the vessel has cooled, then stir for the required time before filtering. Do not microwave the KF-Silica during the reaction.
Q: How do I dispose of the solid waste? A: The filter cake contains organotin fluorides, which are toxic. Do not throw this in the general trash. It must be labeled as "Solid Toxic Waste (Organotin)" and disposed of according to your EH&S protocols for heavy metals.
Q: My product is water-soluble. Can I use this? A: Yes, this is a major advantage over aqueous KF washes. Since the procedure uses organic solvents (THF/Ether) and a solid support, you can remove tin from water-soluble products without losing your compound to the aqueous layer.
References
-
Leibner, J. E.; Jacobus, J. (1979). The use of potassium fluoride on silica gel for the removal of organotin residues. The Journal of Organic Chemistry, 44(3), 449–450. Link
-
Renaldo, A. F.; Labadie, J. W.; Stille, J. K. (1987). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate. Organic Syntheses, 67, 86. Link
-
Harrowven, D. C.; Guy, I. L. (2004).[1][2][3] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968–1969.[1][3] Link
-
ICH Guideline Q3D (R2) . (2022). Guideline for Elemental Impurities. International Council for Harmonisation. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
Technical Support Center: Troubleshooting Slow Transmetalation in 2-Methoxy Stannane Reactions
Welcome to the technical support center for troubleshooting Stille coupling reactions, with a specific focus on challenges arising from slow transmetalation when using 2-methoxy stannane reagents. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this powerful yet sometimes finicky cross-coupling reaction. Here, we will delve into the mechanistic underpinnings of the challenges and provide actionable, field-proven solutions to optimize your reactions.
Understanding the Challenge: The "Why" Behind Slow Transmetalation
The Stille reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[1][2][3][4] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] While each step can influence the overall reaction rate, the transmetalation—the transfer of the organic group from the organostannane to the palladium catalyst—is often the rate-determining step.[6][7]
The electronic nature of the stannane reagent plays a pivotal role. Electron-poor stannanes, such as those bearing a 2-methoxy substituent on an aromatic ring, can exhibit significantly slower rates of transmetalation.[7] This is because the electron-withdrawing nature of the methoxy group at the ortho position decreases the nucleophilicity of the carbon atom attached to the tin, making its transfer to the electrophilic palladium(II) center more difficult.
The Stille Catalytic Cycle
The following diagram illustrates the fundamental steps of the Stille cross-coupling reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments with 2-methoxy stannanes.
Question 1: My reaction is sluggish or has stalled completely. How can I accelerate the transmetalation step?
Answer: Several factors can be adjusted to enhance the rate of a slow transmetalation. A systematic approach to optimization is often the most effective strategy.
1. The Role of Additives:
-
Copper(I) Iodide (CuI): This is the most common and often most effective additive for accelerating Stille couplings.[5] CuI can facilitate the transmetalation through a couple of proposed mechanisms. In polar solvents, it is theorized that the copper first transmetalates with the organostannane to form a more reactive organocuprate species, which then readily transmetalates with the palladium center.[5] In ethereal solvents, copper may also help to remove a phosphine ligand, thereby activating the palladium catalyst.[5]
-
Lithium Chloride (LiCl): LiCl can significantly accelerate the reaction, particularly when using solvents like THF.[5][8] It is believed to work by displacing the halide (X group) on the palladium, making the catalyst more susceptible to transmetalation.[5] Additionally, LiCl increases the polarity of the solvent, which can also favor the transmetalation step.[5][8][9]
-
Fluoride Sources (e.g., CsF, TASF): Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex. This increases the nucleophilicity of the organic group, thereby accelerating its transfer to the palladium.[9]
2. Ligand Selection:
The nature of the phosphine ligand on the palladium catalyst is critical.
-
Electron-Rich and Bulky Ligands: While seemingly counterintuitive, more electron-donating and sterically demanding ligands can sometimes accelerate the reaction. They can promote the dissociation of a ligand from the palladium center, creating a more reactive, coordinatively unsaturated species that is more open to transmetalation.[10]
-
Tri(2-furyl)phosphine and Triphenylarsine: These ligands have been shown to cause large rate accelerations compared to the more traditional triphenylphosphine.[10]
3. Solvent Choice:
The polarity of the solvent can have a profound impact on the reaction rate.[11][12]
-
Polar Aprotic Solvents: Solvents like DMF, NMP, and DMSO can accelerate the transmetalation step.[13][14] Increased solvent polarity can stabilize charged intermediates and transition states involved in the transmetalation process.[8]
4. Temperature:
Increasing the reaction temperature is a straightforward way to increase the reaction rate. However, be mindful of potential side reactions, such as stannane homocoupling or decomposition of sensitive functional groups.[8]
| Parameter | Recommendation | Rationale |
| Additives | Add 0.5-2.0 equivalents of CuI or 2-3 equivalents of LiCl. | CuI facilitates the formation of a more reactive organocuprate. LiCl increases solvent polarity and can activate the palladium catalyst. |
| Ligands | Screen electron-rich, bulky phosphines or consider AsPh₃. | Can promote ligand dissociation, leading to a more active catalyst. |
| Solvent | Switch from less polar solvents (e.g., Toluene, THF) to more polar aprotic solvents (e.g., DMF, NMP). | Polar solvents can stabilize intermediates and accelerate transmetalation. |
| Temperature | Incrementally increase the reaction temperature in 10-20 °C intervals. | Provides the necessary activation energy for the transmetalation step. |
Question 2: I am observing significant amounts of stannane homocoupling. What is causing this and how can I prevent it?
Answer: Homocoupling of the organostannane is a common side reaction in Stille couplings.[5] It can occur through two primary mechanisms: the reaction of two equivalents of the stannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[5]
Strategies to Minimize Homocoupling:
-
Control Stoichiometry: Ensure you are not using a large excess of the organostannane. A 1.1 to 1.5-fold excess is typically sufficient.
-
Slow Addition: Adding the organostannane slowly to the reaction mixture can help to maintain a low concentration of the stannane at any given time, disfavoring the bimolecular homocoupling reaction.
-
Optimize Catalyst and Ligands: Some palladium sources and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can be beneficial.
-
Lower Temperature: If the desired cross-coupling is proceeding, albeit slowly, lowering the temperature may disproportionately slow the rate of homocoupling relative to the desired reaction.
Question 3: My reaction is not going to completion, and I'm recovering starting materials. What are the likely causes?
Answer: Incomplete conversion can be due to several factors, often related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are anhydrous.
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 5-10 mol%) may be necessary.
-
Reaction Time: Some Stille couplings, especially with electron-poor stannanes, can be inherently slow and may require extended reaction times (24-48 hours). Monitor the reaction by TLC or LC-MS to determine if it is still progressing.
-
Purity of Reagents: Impurities in either the organostannane or the electrophile can interfere with the catalytic cycle. Ensure your starting materials are of high purity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a slow 2-methoxy stannane reaction.
Caption: A systematic approach to troubleshooting slow Stille reactions.
Frequently Asked Questions (FAQs)
Q1: Are 2-methoxy stannanes stable? A: Generally, organostannanes are stable to air and moisture, which is one of the advantages of the Stille reaction.[5] However, like all reagents, their purity can degrade over time, especially if not stored properly. It is always best to use freshly prepared or recently purchased stannanes and to store them under an inert atmosphere.
Q2: Can I use a different palladium source? A: Yes, various Pd(0) and Pd(II) precatalysts can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[8] Pd(II) sources will be reduced in situ to the active Pd(0) catalyst. The choice of precatalyst can sometimes influence the reaction outcome, so it can be a parameter to screen during optimization.
Q3: What is the typical transfer order of groups from tin? A: The relative rate of transfer for different organic groups from the tin atom generally follows the order: alkynyl > alkenyl > aryl > allyl = benzyl > alkyl.[7][8] This is why groups like methyl or butyl are often used as "non-transferable" or "dummy" ligands on the tin.[8]
Q4: My starting electrophile is a chloride. Is this a problem? A: Aryl and vinyl chlorides are generally less reactive towards oxidative addition than the corresponding bromides and iodides.[8] If you are using a chloride, you will likely need more forcing conditions (higher temperatures, more active catalyst systems with electron-rich ligands) to achieve a successful reaction.
Experimental Protocols
Protocol 1: General Procedure for a Stille Coupling with a 2-Methoxy Stannane
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 1.0 eq.).
-
Add anhydrous solvent (e.g., DMF, 0.1-0.5 M).
-
Add the 2-methoxy organostannane (1.1-1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF (this helps to precipitate the tin byproducts as insoluble fluorides).
-
Stir the mixture vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Protocol 2: Small-Scale Reaction Screening
To efficiently optimize your reaction, consider setting up an array of small-scale reactions in parallel to screen different conditions.
-
Prepare a stock solution of your aryl/vinyl halide and the 2-methoxy stannane in your chosen solvent.
-
In a series of reaction vials, add the different palladium catalysts, ligands, and additives you wish to screen.
-
Aliquot the stock solution into each vial.
-
Seal the vials and place them in a heating block.
-
After a set amount of time (e.g., 4, 8, or 24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
This parallel screening approach allows for the rapid identification of the optimal conditions for your specific substrate combination.
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Stille Coupling | OpenOChem Learn. Available at: [Link]
-
Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes: towards improved catalysis | Australian Journal of Chemistry | ConnectSci. Available at: [Link]
-
The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. Available at: [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. Available at: [Link]
-
THE STILLE REACTION, 38 YEARS LATER - CORE. Available at: [Link]
-
Full article: Recent developments of nanocatalysts for Stille coupling reaction - Taylor & Francis. Available at: [Link]
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction - ResearchGate. Available at: [Link]
- The Stille Reaction - Chem 115 Myers.
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. Available at: [Link]
-
The Stille Reaction: - IONiC / VIPEr. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 3. ikm.org.my [ikm.org.my]
- 4. tandfonline.com [tandfonline.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. ionicviper.org [ionicviper.org]
Technical Support Center: Organometallic Stability & Synthesis
Topic: Minimizing Protodestannylation in Acidic Media
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Category: Side Reaction Mitigation / Process Optimization
Diagnostic Interface
User Query: "My reaction yield is low, and I suspect the tin group is falling off prematurely due to acidity. How do I confirm and fix this?"
System Response: Before altering your synthesis, you must distinguish between protodestannylation (acid-mediated cleavage) and homocoupling (oxidative/radical side reactions). Use the decision tree below to diagnose your specific failure mode.
Figure 1: Diagnostic workflow to isolate protodestannylation from other common organotin failure modes.
Knowledge Base: The Mechanism of Failure
To prevent the reaction, you must understand the causality. Protodestannylation is an Electrophilic Aromatic Substitution (
-
The Aggressor: A proton (
) from the solvent, acid catalyst, or byproduct (e.g., HCl). -
The Target: The ipso-carbon (the ring carbon attached to the Tin).
-
The Critical Intermediate: The
-complex (Wheland intermediate).
Visualizing the Pathway:
Figure 2: Kinetic pathway of acid-catalyzed destannylation. Note that electron-rich rings are significantly more labile.
Troubleshooting Tickets (FAQs)
Ticket #402: Radiochemistry (I-123/I-131 Labeling)
User: "I am using Chloramine-T for radioiodination. My HPLC shows 40% unlabeled arene (Ar-H) and only 30% product."
Root Cause: Oxidative radioiodination often requires acidic pH (pH 1-5) to generate the electrophilic iodine species (
-
Switch Oxidants: Move from Chloramine-T (harsh) to Iodogen (solid-phase, milder) or Peracetic Acid (can be controlled).
-
The "Acid-Last" Rule: Do not premix the precursor with acid. Add the oxidant and radioiodine first, then introduce the acid to initiate the reaction. This minimizes the time the C-Sn bond is exposed to protons without the competing electrophile (
) present. -
Buffer Selection: Use a phosphate buffer at pH 5.5-6.0. Most destannylation rates drop precipitously above pH 5.
Ticket #405: Stille Coupling with Acid Chlorides
User: "Coupling an arylstannane with an acid chloride. The tin falls off before the ketone forms." Root Cause: Acid chlorides hydrolyze to release HCl upon exposure to trace moisture. This HCl protonates the stannane. Resolution:
-
Scavenger Additive: Add CsF (Cesium Fluoride) or CuCl (Copper(I) Chloride) .
-
Why? Fluoride activates the stannane via hypervalency (
), making it more reactive toward Transmetallation (the desired path) while simultaneously neutralizing protons (basic nature of fluoride salts).
-
-
Dry Protocol: Ensure solvents are anhydrous (Karl Fischer < 50 ppm).
Ticket #409: Storage Instability
User: "My precursor degrades in the freezer." Root Cause: Silica gel chromatography residues are often acidic. Storing a stannane on "acidic" silica residue leads to slow protonolysis. Resolution:
-
Base Wash: Pretreat your silica gel column with 1% Triethylamine (Et3N) in hexanes before purification.
-
Storage: Store neat (oil) or in benzene/toluene. Avoid chloroform (
), which can form HCl over time upon light exposure.
Experimental Protocols (SOPs)
SOP-A: Stability Profiling of Organostannanes
Objective: Determine the
Materials:
-
NMR Tube
-
Deuterated Solvent (
or ) -
Internal Standard (e.g., Dichloromethane or Mesitylene)
-
Acid Source (Acetic Acid-
or TFA- )
Protocol:
-
Dissolve Organostannane (0.05 mmol) in 0.6 mL deuterated solvent.
-
Add Internal Standard (1.0 eq). Acquire T=0
-NMR spectrum. -
Add Acid (1.0 eq for weak acid simulation, or 0.1 eq TFA for strong acid simulation).
-
Acquire spectra at t = 5, 15, 30, and 60 minutes.
-
Data Analysis: Integrate the ipso-proton signal of the forming Ar-H byproduct.
-
Pass Criteria: < 5% degradation after 60 mins.
-
Fail Criteria: > 10% degradation. Action: Add substituent shielding (see Section 2) or change solvent system.
-
SOP-B: Buffered Radioiodination (Minimizing Ar-H)
Objective: High-yield labeling of acid-sensitive stannanes.
Table 1: Reaction Components
| Component | Role | Specification |
| Precursor | Substrate | 50 µg in 50 µL EtOH |
| Radioiodine | Electrophile | Na[123I] / Na[131I] in 0.1M NaOH |
| Buffer | pH Control | 0.5M MES or Phosphate (pH 5.5) |
| Oxidant | Initiator | Iodogen (coated tube) or PAA |
| Quench | Stop Reagent | NaHSO3 (sat. aq) |
Step-by-Step:
-
Coat: Plate 50 µg Iodogen onto the bottom of a reaction vial using DCM; evaporate to dryness.
-
Buffer: Add 100 µL of pH 5.5 MES buffer to the vial.
-
Activity: Add the radioiodine solution (e.g., 5-10 mCi).
-
Initiate: Add the Organostannane precursor last.
-
Incubate: React for 5–10 mins at room temperature.
-
Note: Do not heat unless necessary. Heat accelerates protonolysis (
of cleavage) more than it accelerates iodination in many diffusion-controlled systems.
-
-
Quench: Add 100 µL Sodium Bisulfite to neutralize excess iodine.
-
Purify: HPLC (C18 column).
References
-
Mechanism of Cleavage: Eaborn, C. (1971). Acid-Cleavage of Aryl-Silicon, Aryl-Germanium, and Aryl-Tin Bonds. Journal of Organometallic Chemistry.
-
Radiochemistry Optimization: Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals. In Radioiodination: A General Overview. Springer.
-
Stille Coupling Side Reactions: Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions.
-
Destannylation Kinetics: Ansari, F. L., et al. (2000). Kinetics of Protodestannylation of Substituted Vinylstannanes. Journal of the Chemical Society of Pakistan.
-
Precursor Stability: Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy. Chemical Society Reviews.
Validation & Comparative
Comparison Guide: Stille vs. Suzuki Coupling for 2-Methoxyaryl Synthesis
Executive Summary
Synthesizing 2-methoxyaryl systems presents a notorious "ortho-effect" challenge in medicinal chemistry. While Suzuki-Miyaura coupling is the industry standard for biaryl synthesis due to its green profile, it frequently fails with 2-methoxyboronic acids. The electron-rich methoxy group ortho to the boron center accelerates protodeboronation (hydrodeboronation), often resulting in yields <20% under standard aqueous basic conditions.
The Bottom Line:
-
Use Stille Coupling for discovery-phase synthesis (mg to g scale) where immediate success is prioritized over process safety. It is mechanistically immune to the protodeboronation pathway.
-
Use Optimized Suzuki (SPhos/MIDA) for process chemistry or large-scale GMP synthesis. Standard Suzuki conditions will fail; specialized precatalysts (SPhos Pd G2) or slow-release boronates (MIDA) are required to outcompete the decomposition pathway.
Mechanistic Bottleneck: The 2-Methoxy Instability
To choose the right method, one must understand why the standard Suzuki reaction fails.
The Protodeboronation Trap
In a standard Suzuki reaction, a base (e.g.,
Key Insight: The rate of protodeboronation (
Diagram 1: Mechanism of Failure vs. Success
The following diagram illustrates the kinetic competition that dictates yield.
Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation in 2-methoxyaryl Suzuki coupling.
Performance Comparison
The following data summarizes typical performance profiles for sterically hindered, electron-rich 2-methoxy substrates.
Comparative Performance Matrix
| Feature | Standard Suzuki | Optimized Suzuki (SPhos) | Stille Coupling |
| Primary Reagent | Boronic Acid | MIDA Boronate / Boronic Acid | Organostannane |
| Typical Yield (2-OMe) | 0 - 30% | 75 - 90% | 85 - 98% |
| Major Impurity | Protodeboronated arene (difficult to separate) | Minimal | Tin byproducts |
| Reaction Time | 12-24 h | 1-4 h (Fast transmetallation) | 2-12 h |
| Moisture Sensitivity | High (Promotes degradation) | Low (if using MIDA) | None (Air/Water stable) |
| Toxicity | Low | Low | High (Neurotoxic) |
| Purification | Simple (Silica) | Simple | Difficult (Tin removal) |
Decision Logic
-
Standard Suzuki: Avoid. The high pH and aqueous environment guarantee significant protodeboronation [1].
-
Stille: The "Silver Bullet." Organostannanes do not undergo protolysis under neutral conditions. If you have <100 mg of precious intermediate, use Stille to ensure material throughput [2].
-
SPhos Suzuki: The modern solution. Buchwald's SPhos ligand creates a highly active catalyst that accelerates transmetallation (
) so significantly that it outcompetes deboronation ( ) [3].
Experimental Protocols
Protocol A: The "Fail-Safe" Stille Coupling
Best for: Discovery chemistry, small scale (<1g), precious intermediates. Critical Step: Tin removal workup.[1][2]
Materials:
-
Aryl Halide (1.0 equiv)[2]
-
2-Methoxyphenyltributylstannane (1.1 equiv)
-
(5 mol%) or
/ -
Solvent: Toluene or Dioxane (degassed)
-
Workup Reagent: Potassium Fluoride (KF)
Procedure:
-
Setup: In a sealable microwave vial or Schlenk flask, combine the aryl halide (1.0 mmol) and stannane (1.1 mmol).
-
Catalyst: Add
(58 mg, 0.05 mmol). -
Solvent: Add anhydrous Toluene (5 mL). Sparge with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 100°C for 4–12 hours. Monitor by LCMS. (Note: Stille is neutral; no base is added).
-
Tin Removal (The KF Method):
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Protocol B: Optimized Suzuki (SPhos Pd G2)
Best for: Scale-up (>1g), GMP, avoiding toxic metals. Mechanism: Uses a precatalyst that activates rapidly and a ligand (SPhos) designed to protect the Pd center while facilitating transmetallation of hindered substrates.
Materials:
-
Aryl Chloride/Bromide (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: SPhos Pd G2 (1–2 mol%) [3]
-
Base:
(2.0 equiv) - Use Tribasic Phosphate, not Carbonate. -
Solvent: Toluene/Water (10:1) or THF/Water.
Procedure:
-
Setup: Charge a vial with the aryl halide (1.0 mmol), boronic acid (1.5 mmol, 228 mg), and
(2.0 mmol, 424 mg). -
Catalyst: Add SPhos Pd G2 (14 mg, 0.02 mmol).
-
Solvent: Add Toluene (4 mL) and Water (0.4 mL). Note: A biphasic system with SPhos is often superior to homogenous polar solvents for these substrates.
-
Degas: Sparge with Argon for 2 minutes.
-
Reaction: Heat to 80°C.
-
Observation: The reaction is often complete within 1–2 hours due to the high activity of the G2 catalyst. Fast reaction time is critical to minimize boronic acid decomposition.
-
-
Workup: Standard aqueous extraction (EtOAc/Water). No special fluoride wash is required.
Workflow Decision Tree
Use this logic flow to determine the appropriate pathway for your specific project stage.
Figure 2: Decision matrix for selecting coupling methodology based on scale and toxicity constraints.
References
-
Protodeboronation Mechanism: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. [Link]
-
Stille Coupling Reliability: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. [Link]
-
SPhos Pd G2 Catalyst: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Tin Removal Protocols: Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the removal of tin residues from Stille coupling products. Chemical Communications, (17), 1968-1969. [Link]
Sources
Characterization of 2-Methoxyphenyl Coupled Products by 1H NMR
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Ortho-Methoxy Challenge
In medicinal chemistry, the 2-methoxyphenyl moiety is a privileged scaffold, frequently appearing in biaryl systems synthesized via Suzuki-Miyaura, Stille, or Negishi couplings. While seemingly simple, this motif introduces unique characterization challenges due to atropisomerism (restricted rotation) and chemical shift anisotropy .
This guide moves beyond basic spectral assignment. It provides a comparative analysis of 1H NMR against alternative structural elucidation methods and details a self-validating protocol for confirming regiochemistry and conformational dynamics in solution.
Comparative Analysis: 1H NMR vs. Alternatives
For a researcher confirming the identity of a newly synthesized 2-methoxyphenyl derivative, 1H NMR is the primary tool. However, it must be contextualized against other analytical techniques to understand its limitations, particularly regarding absolute configuration and solid-state packing.
Table 1: Performance Comparison of Structural Elucidation Methods
| Feature | 1H NMR (Solution State) | X-Ray Crystallography | LC-MS (High Res) | 2D NMR (NOESY/HMBC) |
| Primary Output | Connectivity & Solvation Dynamics | Absolute 3D Structure | Molecular Formula & Mass | Spatial Proximity & Bond Connectivity |
| Sample State | Solution (CDCl3, DMSO-d6) | Solid Crystal | Solution | Solution |
| Time to Result | Fast (< 10 mins) | Slow (Days to Weeks) | Fast (< 5 mins) | Medium (30-60 mins) |
| Atropisomer Detection | Excellent (via VT-NMR) | Poor (Frozen snapshot) | None | Good (Exchange peaks) |
| Sample Requirement | ~5-10 mg (Non-destructive) | Single Crystal (Hard to grow) | < 1 mg (Destructive) | ~10-20 mg |
| Blind Spot | Quaternary Carbons | Dynamic Motion | Regiochemistry | Long-range couplings (>4 bonds) |
Expert Insight: While X-ray is the "gold standard" for 3D structure, it fails to represent the bioactive conformation in solution. 1H NMR is superior for assessing the rotational energy barrier of the biaryl axis, a critical parameter for preventing racemization in axially chiral drugs.
The 1H NMR Fingerprint: Decoding the 2-Methoxyphenyl System
Successful characterization relies on identifying specific diagnostic signals that confirm the coupling occurred at the correct position (regiochemistry) and assessing the electronic environment.
A. The Diagnostic "Anchor" Signals
-
The Methoxy Singlet (
3.7 – 3.9 ppm):-
Observation: A sharp singlet integrating to 3 protons.
-
Causality: The oxygen atom is electronegative, deshielding the methyl protons.[1] However, in 2-substituted biaryls, this signal can shift upfield (
~3.5 ppm) if the methoxy group is shielded by the ring current of the orthogonal phenyl ring (an indicator of high twist angle).
-
-
The H-3 "Shielded" Doublet (
6.9 – 7.1 ppm):-
Observation: A doublet (
Hz) appearing upfield relative to other aromatic protons. -
Mechanistic Origin: The methoxy group is an ortho-para director with a strong resonance donating effect (+M). This significantly shields the proton ortho to the oxygen (H-3) and the proton para to it (H-5).
-
-
The H-6 "Deshielded" Proton:
-
Observation: Often appears as a doublet of doublets or broad doublet downfield (
7.2 – 7.6 ppm). -
Mechanistic Origin: This proton is ortho to the biaryl bond. Its shift is highly sensitive to the "Cone of Anisotropy" of the neighboring aromatic ring.
-
B. Self-Validating Integration Logic
To ensure the product is the coupled biaryl and not a homocoupled byproduct or starting material:
-
Step 1: Normalize the Methoxy Singlet to 3.00.
-
Step 2: Integrate the aromatic region.
-
Target: Total aromatic integral = (Protons on Ring A) + (Protons on Ring B).
-
Failure Mode: If the integral is too high, suspect homocoupling of the aryl halide. If too low, suspect homocoupling of the boronic acid.
-
Advanced Protocol: Assessing Atropisomerism
In 2-substituted biaryls, steric hindrance between the ortho-methoxy group and the other ring can restrict rotation, leading to atropisomers .[2]
Variable Temperature (VT) NMR Protocol
Objective: Determine if the molecule exists as a single rapidly rotating species or locked rotamers.
-
Solvent Selection: Use DMSO-d6 or Toluene-d8 (allows high-temperature range). Avoid CDCl3 (boils at 61°C).
-
Baseline Scan (298 K): Acquire a standard 1H spectrum.
-
Sign of Restricted Rotation: Broadened aromatic peaks or distinct double sets of signals for the OMe group.
-
-
Heating Phase: Increase temperature in 10 K increments (e.g., 300K
350K). -
Coalescence Observation:
-
As T increases, distinct rotamer peaks will broaden and merge (coalesce) into a single sharp average peak.
-
Calculation: Use the coalescence temperature (
) to calculate the rotational energy barrier ( ) using the Eyring equation.[3]
-
Citation: The use of VT-NMR to determine rotational barriers in hindered biaryls is a foundational technique in physical organic chemistry. See: Clayden, J. et al. "Atropisomerism in Amides and Biaryls." Tetrahedron, 2006.3[4][5][6][7]
Detailed Experimental Workflow
This protocol ensures high-fidelity data acquisition suitable for publication.
Reagents and Equipment[7][8]
-
Solvent: CDCl3 (99.8% D) + 0.03% TMS (internal standard).
-
Tube: 5mm High-Precision NMR Tube (Wilmad or equivalent).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving H-3/H-5 overlap).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the purified coupled product in 0.6 mL CDCl3.
-
Critical: Filter the solution through a cotton plug in a glass pipette to remove suspended solids (e.g., drying agents, palladium black) which cause line broadening.
-
-
Acquisition Parameters (Standard 1H):
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to
5 seconds. Reason: The methoxy protons relax slowly; insufficient D1 leads to under-integration of the methyl singlet. -
Scans (NS): 16–64 scans.
-
-
Processing:
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Manually phase the spectrum, focusing on the baseline around the large OMe singlet.
-
-
NOE Experiment (1D-NOESY or 2D-NOESY):
-
Irradiate the OMe singlet (
3.8 ppm). -
Positive Result: Enhancement of the H-3 doublet (intra-ring) and potentially H-2'/H-6' on the coupled ring (inter-ring). This confirms the ortho positioning.
-
Visualization: Structural Elucidation Logic
The following diagram illustrates the decision process for confirming the 2-methoxyphenyl structure using NMR data.
Caption: Logic flow for the structural verification of 2-methoxyphenyl derivatives via 1H NMR, incorporating checks for regiochemistry and dynamic rotational isomerism.
References
-
Clayden, J., et al. (2006). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ResearchGate. [Link]
-
Mao, S-L. (2011). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling. Royal Society of Chemistry. [Link]
-
LaPlante, S. R., et al. (2022).[5] Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. National Institutes of Health. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tara.tcd.ie [tara.tcd.ie]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Guide: Pd₂(dba)₃ vs. Pd(PPh₃)₄ for Ortho-Stannane Stille Coupling
Executive Summary: The "Tetrakis Trap"
For decades,
The Verdict: For sterically demanding ortho-stannane couplings,
Mechanistic Insight: The Dissociation Penalty
To understand why
The Problem with Pd(PPh₃)₄
Stille coupling requires the formation of a coordinatively unsaturated 14-electron Pd(II) species to undergo transmetallation.
-
Inhibition: The free
in solution (4 equivalents per Pd) competes with the stannane for the metal center. -
Steric Wall: Ortho-substituents on the stannane drastically slow down transmetallation (
). When drops below the rate of catalyst decomposition or homocoupling, the reaction fails.
The Solution: Pd₂(dba)₃ + Optimized Ligands
is a ligand-tunable precatalyst. By selecting a ligand with lower donor strength (like Triphenylarsine,-
The Farina Effect:
binds to Pd less strongly than . This shifts the equilibrium toward the active, unsaturated species, facilitating the approach of the bulky ortho-stannane. -
Scavenging: Unlike Tetrakis, this system does not flood the reaction with 4 equivalents of high-affinity phosphine.
Visualization: The Transmetallation Bottleneck
Figure 1: The "Inhibition Zone" highlights where excess
Performance Benchmarking
The following data summarizes comparative studies from total synthesis campaigns involving sterically encumbered substrates (e.g., synthesis of Artonin I, Clivonine intermediates).
| Feature | Pd(PPh₃)₄ (Standard) | Pd₂(dba)₃ + AsPh₃ (Farina) | Pd₂(dba)₃ + P(t-Bu)₃ |
| Active Species | |||
| Ortho-Coupling Yield | < 10% - 40% (Typical) | 75% - 95% | 80% - 99% |
| Reaction Time | 24 - 72 Hours | 2 - 12 Hours | 1 - 6 Hours |
| Temp. Requirement | High (80°C - 110°C) | Moderate (40°C - 60°C) | Mild (RT - 50°C) |
| Air Stability | Poor (Red to Yellow/Black) | Precatalyst: Stable / Ligand: Stable | Precatalyst: Stable / Ligand: Pyrophoric |
| Main Failure Mode | Protodehalogenation / Homocoupling | Catalyst Decomposition (Long runs) | Over-activity (Side reactions) |
Case Study Data:
In the synthesis of Artonin I (ortho-substituted aryl iodide + diene stannane), switching from a standard Pd/phosphine system to
Experimental Protocols
Protocol A: The "Farina" Modification (Recommended for Ortho-Stannanes)
Use this for: Sterically hindered substrates, ortho-substituted aryls, or when Tetrakis fails.
Materials:
- (Tris(dibenzylideneacetone)dipalladium(0))[2]
- (Triphenylarsine)
-
Solvent: DMF or NMP (degassed)
-
Additive: CuI (Optional, 10-20 mol% for "Copper Effect")
Step-by-Step:
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with
(2.5 mol%) and (10-20 mol%).-
Note: The Pd:L ratio is typically 1:4 to 1:8.
is cheap and weak; excess helps stability without killing reactivity.
-
-
Solvent Addition: Add anhydrous, degassed DMF. Stir at room temperature for 10-15 minutes. The solution typically turns from purple/dark red to a lighter orange/yellow, indicating ligand exchange.
-
Substrate Addition: Add the Aryl Halide (1.0 equiv) and Ortho-Stannane (1.1 - 1.2 equiv).
-
Reaction: Heat to 60°C. Monitor by LCMS.
-
Validation: If conversion stalls at 50%, add 10 mol% CuI co-catalyst to facilitate transmetallation via a Cu-Sn exchange mechanism.
-
Protocol B: The Standard Tetrakis (Baseline)
Use this for: Simple, unhindered substrates only.
Materials:
- (Commercial, yellow powder)
-
Solvent: Toluene or Dioxane
Step-by-Step:
-
Quality Check: Ensure
is bright yellow. If it is orange or brown, it is oxidized (Pd(II)) and will likely fail. Wash with methanol if necessary to remove phosphine oxide, though purchasing fresh is safer. -
Setup: Charge reagents and catalyst (5 mol%) simultaneously under inert atmosphere.
-
Reaction: Heat to reflux (100°C+).
-
Warning: High temperatures promote "Black Pd" precipitation. If the reaction turns black before completion, the catalyst is dead.
-
Decision Matrix: Selecting Your System
Do not guess. Use this logic flow to select the correct catalytic system for your substrate.
Figure 2: Decision tree for Stille catalyst selection. Note that AsPh3 is preferred for functional group tolerance, while P(t-Bu)3 is preferred for maximum reactivity.
References
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. National Institutes of Health (PMC). [Link]
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling. Organic Chemistry Portal. [Link]
-
The Stille Reaction, 38 Years Later. CORE / Universidad de Valladolid. [Link]
-
Reaction monitoring reveals poisoning mechanism of Pd2(dba)3. Chemical Communications (RSC). [Link]
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling... P(t-Bu)3. National Institutes of Health (PMC). [Link]
Sources
Reproducibility of Stille Coupling with Aged Tributyltin Reagents
Executive Summary
The Stille cross-coupling reaction is a cornerstone of C–C bond formation due to its functional group tolerance and neutral conditions. However, the reliability of organostannane reagents (tributyltin species) degrades significantly over time. "Aged" reagents—those stored for >6 months or improperly sealed—accumulate stannoxanes and inorganic salts that inhibit the rate-determining transmetallation step.
This guide objectively compares the performance of aged reagents against fresh standards and validated remediation strategies. The data indicates that while "aged" reagents often result in yield losses of 40–60%, the addition of Copper(I) Iodide (CuI) or specific purification protocols can restore performance to near-quantitative levels.
The Degradation Matrix: What is "Aged" Tin?
Before comparing performance, we must define the chemical reality of an "aged" reagent. Tributyltin reagents (
-
Oxidation: Long-term exposure to trace oxygen leads to the formation of bis(tributyltin)oxide (TBTO) and tributyltin hydroxide.
-
Protodestannylation: Moisture ingress causes the cleavage of the
bond, releasing the organic payload as a hydrocarbon ( ) and leaving behind tributyltin oxides/hydroxides. -
Ligand Poisoning: These tin oxides are Lewis acidic and can sequester phosphine ligands released from the Palladium catalyst, effectively shutting down the catalytic cycle.
Comparative Performance Analysis
The following data summarizes the yield of a model coupling reaction: 4-iodoanisole + tributyl(vinyl)tin (2.0 equiv) using
Table 1: Impact of Reagent Quality and Additives on Isolated Yield
| Reagent Condition | Additive / Modification | Isolated Yield | Reaction Time | Observations |
| Freshly Distilled | None | 92% | 4 h | Clean conversion; minimal homocoupling. |
| Aged (18 Months) | None | 34% | 24 h | Significant starting material remaining; black Pd precipitation (catalyst death). |
| Aged (18 Months) | CuI (10 mol%) | 89% | 6 h | The "Copper Effect" restores kinetics; rapid transmetallation. |
| Aged (18 Months) | CsF (2.0 equiv) | 78% | 8 h | Fluoride activates the tin, but less effective than CuI for this substrate. |
| Remedied (KF/Silica) | None | 90% | 4 h | Purification restores "Fresh" profile. |
Key Insight: The addition of CuI to an aged reagent is nearly as effective as distilling the reagent, saving significant processing time. This is known as the "Copper Effect," championed by Farina et al. [1].[1]
Mechanistic Insight: The "Copper Effect" Rescue
Why does Copper(I) fix the problem? In aged reagents, free ligands (like
-
Ligand Scavenging: It binds excess phosphine, keeping the Pd center open for oxidative addition.
-
Transmetallation Shunt: It facilitates a Sn
Cu Pd transfer, which is kinetically faster than direct Sn Pd.
Figure 1: The mechanistic bottleneck caused by aged impurities (Red) and the bypass created by Copper(I) additives (Green).
Experimental Protocols (Remediation & Execution)
Protocol A: Rapid Purity Assessment (Self-Validating)
Before committing to a reaction, validate the reagent quality.
-
Sampling: Dissolve 20 mg of the stannane in
. -
NMR Analysis: Acquire a standard
NMR. -
Validation Criteria:
-
Pass: Distinct multiplets for the butyl chain and clean signals for the R-group.
-
Fail: Broad "hump" in the aliphatic region (0.8–1.5 ppm) indicates oligomeric tin oxides. Presence of a sharp singlet near 0.0 ppm often indicates methyl/butyl cleavage products.
-
Protocol B: The "Gold Standard" Remediation (KF/Silica)
If the reagent is heavily degraded (<80% purity), chemical purification is required. Distillation is often difficult due to high boiling points; KF/Silica filtration is the superior alternative [2].
-
Preparation: Mix Potassium Fluoride (KF) and Silica Gel (1:10 ratio w/w) in water, evaporate to dryness, and grind to a free-flowing powder.
-
Filtration:
-
Recovery: Concentrate the filtrate. The resulting oil is chemically equivalent to freshly distilled reagent.
Protocol C: The "Rescue" Reaction (CuI Additive)
Use this when the reagent is aged but >80% pure, or when purification is logistically impossible.
-
Setup: Charge the reaction vessel with Ar-X (1.0 equiv), Aged Stannane (1.1–1.5 equiv), and CuI (10 mol%) .
-
Catalyst: Add
(5 mol%) last. -
Solvent: Use Dioxane or DMF (degassed).
-
Note: CuI works best in polar solvents (DMF/NMP) where it facilitates the "Copper Effect" transmetallation. In non-polar solvents (Toluene), it acts primarily as a ligand scavenger [3].
-
-
Workup (Critical): Stille reactions with CuI generate sticky inorganic salts. Wash the crude mixture with 15% aqueous
to sequester copper and tin salts before chromatography.
Decision Framework: When to Purify?
Not all aged reagents are salvageable. Use this logic flow to determine the experimental path.
Figure 2: Decision matrix for handling aged organostannanes.
Safety & Handling (E-E-A-T)
Warning: Organotin compounds are neurotoxins and immunotoxins.
-
Toxicity: Tributyltin (TBT) species are highly lipophilic and penetrate skin rapidly. Unlike methyltins (acute neurotoxins), TBTs are potent immunotoxins [4].
-
Odor: The "fruity" smell of stannanes is a danger sign of inhalation. All weighing must occur in a fume hood.
-
Waste: All aqueous washes (especially the
wash from Protocol C) must be segregated into a specific "Heavy Metal/Tin" waste stream, never general organic waste.
References
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1997). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. Journal of Organic Chemistry.[2][7][8] Link
-
Harrowven, D. C., & Guy, I. L. (2004).[9] KF–silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[9][10] Chemical Communications.[9] Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[5][7] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[5] Angewandte Chemie International Edition.[1][7] Link
-
CDC/NIOSH. (2019). Organotin Compounds: Occupational Safety and Health Guideline. Centers for Disease Control and Prevention. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 10. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Scope and Limitations of 2-Methoxyphenyl Transfer in Synthesis: A Comparative Guide
Executive Summary: The "Ortho-Anisyl" Challenge
The transfer of the 2-methoxyphenyl (o-anisyl) group is a ubiquitous yet deceptively challenging transformation in medicinal chemistry. Unlike its para-isomer, the ortho-isomer introduces a unique triad of complications:
-
Steric Hindrance: The ortho-substituent impedes transmetallation in cross-coupling cycles.
-
Hemilability: The methoxy oxygen can coordinate to transition metal centers (Pd, Cu), altering catalyst geometry and resting states.
-
Instability: In boron chemistry, the electron-rich ortho-position accelerates protodeboronation pathways compared to phenyl or p-anisyl analogs.
This guide objectively compares three primary transfer methodologies—Suzuki-Miyaura Coupling (Boron) , Hypervalent Iodine Arylation , and Negishi/Organozinc Coupling —providing experimental evidence to guide method selection.
Critical Analysis of Transfer Methodologies
Method A: Suzuki-Miyaura Coupling (Boron)
The Industry Standard, Refined.
The Problem: Free 2-methoxyphenylboronic acid is kinetically unstable. Under hydrolytic conditions, it undergoes rapid protodeboronation, often outcompeting the slow transmetallation caused by steric hindrance.
The Solution: The use of MIDA (N-methyliminodiacetic acid) boronates .[1][2][3] These reagents inhibit the Lewis acidic boron center, preventing base-catalyzed hydrolysis until a "slow-release" mechanism is triggered.
-
Scope: Excellent for late-stage functionalization and functional group tolerance.
-
Limitation: Requires aqueous basic conditions for MIDA hydrolysis; atom economy is lower due to the ligand mass.
Method B: Hypervalent Iodine (Diaryliodonium Salts)
The Metal-Free Specialist.
The Mechanism: Utilizes electrophilic aryl transfer.[4] The selectivity of transfer in unsymmetrical salts
The Insight: Normally, the more electron-deficient ring transfers.[5] However, 2-methoxyphenyl groups exhibit an "Anti-Ortho Effect" . In metal-free couplings, the sterically bulky ortho-group is often transferred preferentially over less hindered groups, breaking standard electronic rules.
-
Scope: Ideal for arylation of nucleophiles (phenols, amines) without transition metals.
-
Limitation: Synthesis of specific unsymmetrical salts can be multi-step; potential for mixture of products if "dummy ligand" is not carefully chosen.
Method C: Negishi Coupling (Organozinc)
The Nucleophilic Powerhouse.
The Mechanism: 2-Methoxyphenylzinc reagents are generated via direct insertion (Zn/LiCl) or transmetallation (from Li/Mg).
The Insight: The coordination of the o-OMe group to the Zinc center can actually stabilize the reagent (intramolecular chelation), making it easier to handle than the corresponding Grignard, but it may require highly active catalysts (e.g., Pd-PEPPSI or specific phosphines like SPhos) to facilitate coupling.
-
Scope: High reactivity; best for forming C(sp2)-C(sp3) bonds.
-
Limitation: Moisture sensitivity; lower functional group tolerance than Boron methods.
Comparative Data Analysis
The following table summarizes the performance of these methods in transferring a 2-methoxyphenyl group to a model aryl chloride substrate.
| Feature | MIDA Boronate (Suzuki) | Diaryliodonium (Metal-Free) | Organozinc (Negishi) |
| Reagent Stability | High (Air/Bench stable) | Moderate (Light sensitive) | Low (Moisture sensitive) |
| Atom Economy | Low (Loss of MIDA) | Low (Loss of Ar-I) | Moderate |
| Steric Tolerance | High (Slow release bypasses sterics) | Very High (Driven by relief of strain) | Moderate |
| Chemoselectivity | >98% (Single product) | Variable (Depends on dummy ligand) | >95% |
| Primary Side Rxn | Protodeboronation (Anisole formation) | Aryl exchange / Wrong ring transfer | Homocoupling |
| Typical Yield | 85-95% | 60-80% | 70-90% |
Mechanistic Visualization
Diagram 1: The MIDA "Slow-Release" Strategy
This diagram illustrates how MIDA boronates solve the instability issue of 2-methoxyphenylboronic acid by controlling the concentration of the active species.
Caption: The MIDA Slow-Release Mechanism prevents the accumulation of unstable free boronic acid, favoring the cross-coupling pathway over decomposition.
Diagram 2: Selectivity in Diaryliodonium Transfer
Visualizing the "Anti-Ortho Effect" which governs selectivity in hypervalent iodine chemistry.
Caption: Divergent selectivity pathways for 2-methoxyphenyl(phenyl)iodonium salts based on reaction conditions.
Experimental Protocols
Protocol A: MIDA Boronate Cross-Coupling (Recommended)
Objective: Coupling of 2-methoxyphenyl MIDA boronate with an aryl chloride. Source Validation: Adapted from Burke et al. (See Ref [1]).
-
Reagent Prep: In a reaction vial, combine:
-
2-Methoxyphenyl MIDA boronate (1.5 equiv)
-
Aryl Chloride (1.0 equiv)
-
Pd(OAc)2 (0.05 equiv)
-
SPhos (0.10 equiv) - Crucial for steric bulk.
-
-
Solvent System: Add THF:H2O (10:1 ratio). The water is essential for MIDA hydrolysis.
-
Base Addition: Add K3PO4 (3.0 equiv).
-
Reaction: Seal and heat to 60°C for 12-24 hours.
-
Note: The biphasic nature allows slow hydrolysis of the MIDA ester into the organic phase where the catalyst resides.
-
-
Workup: Dilute with EtOAc, wash with NaHCO3, dry over MgSO4.
-
Self-Validation: Monitor TLC. If starting aryl chloride remains but boronate is consumed, the hydrolysis rate was too fast (protodeboronation occurred). Reduce water ratio or temperature.
Protocol B: Synthesis of 2-Methoxyphenyl Iodonium Salt
Objective: Preparation of a selective transfer reagent with a "Dummy Ligand" (Trimethoxyphenyl - TMP). Source Validation: Adapted from Olofsson et al. (See Ref [2]).
-
Oxidation: Treat 2-iodoanisole with mCPBA and TsOH in CH2Cl2 to generate the [Hydroxy(tosyloxy)iodo]arene intermediate.
-
Ligand Exchange: Add 1,3,5-trimethoxybenzene (0.5 equiv relative to iodine source if forming symmetric, 1.0 if asymmetric target).
-
Precipitation: The salt precipitates upon addition of Et2O.
-
Usage: React this salt with a nucleophile (e.g., phenol) in the presence of mild base (tBuOK). The 2-methoxyphenyl group will transfer preferentially due to the electronic stability of the TMP dummy ligand leaving group.
References
-
Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.[3]
-
Merritt, E. A., & Olofsson, B. (2009). Diaryliodonium Salts: A Journey from Obscurity to Fame. Angewandte Chemie International Edition.
-
Malmgren, J., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Chemistry - A European Journal.
-
Knochel, P., et al. (2011). Functionalized Organozinc Reagents. Wiley-VCH.[6]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Safety Operating Guide
Tributyl(2-methoxyphenyl)stannane proper disposal procedures
Executive Summary & Immediate Identification
Tributyl(2-methoxyphenyl)stannane is an organotin reagent typically employed in Stille cross-coupling reactions. Unlike standard organic waste, organotins possess a unique toxicological profile characterized by high lipophilicity and severe marine toxicity. They are endocrine disruptors and bioaccumulative .
Standard "pour-down-the-drain" or mixing with general organic waste without pretreatment is strictly prohibited.
Chemical Profile & Regulatory Classification
| Parameter | Specification |
| Chemical Family | Organotin (Stannane) |
| Primary Hazard | Toxic (Acute & Chronic) , Severe Marine Pollutant |
| UN Number (Liquid) | UN 2788 (Organotin compounds, liquid, n.o.s.) |
| UN Number (Solid) | UN 3146 (Organotin compounds, solid, n.o.s.)[1] |
| Hazard Class | 6.1 (Toxic Substances) |
| Packing Group | II or III (Depending on concentration) |
Hazard Assessment: The "Why" Behind the Protocol
As scientists, we must understand the mechanism of hazard to respect the safety protocol.
-
Bioaccumulation: The tributyltin (TBT) moiety is highly lipophilic. It easily penetrates biological membranes and accumulates in the fat tissue of aquatic organisms. Even parts-per-trillion (ppt) levels can cause imposex (development of male characteristics in females) in marine mollusks.
-
Persistence: The Sn-C bond is relatively stable. While it eventually degrades to inorganic tin (less toxic), the intermediate degradation products (dibutyltin, monobutyltin) remain toxic.
-
Laboratory Risk: TBT compounds are skin irritants and can be absorbed transdermally. Neurotoxicity is a known risk of chronic exposure.
Operational Protocol: From Reaction to Disposal
The following workflow transforms active, hazardous stannane waste into a stable form suitable for disposal.
Phase 1: Quenching & Decontamination (The "KF Method")
Why this works: Simply disposing of the reaction mixture leaves active stannanes in the waste stream. The Potassium Fluoride (KF) workup is the industry gold standard because it converts soluble tributyltin halides/alkoxides into insoluble polymeric tributyltin fluoride (
Step-by-Step KF Protocol:
-
Dilution: Dilute your reaction mixture with an organic solvent (Ether or Ethyl Acetate are ideal; Dichloromethane is acceptable but creates halogenated waste).
-
Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (~10M). Use approx. 5 equivalents of KF relative to the tin reagent.
-
Agitation: Stir vigorously for 30–60 minutes.
-
Observation: A voluminous white precipitate (
) will form.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite or silica gel.
-
Result: The toxic tin byproducts are trapped in the solid filter cake.
-
-
Separation: Separate the organic filtrate (product) from the aqueous layer.
Phase 2: Waste Stream Segregation
Once the reaction is quenched, you will generate three distinct waste streams. Do not cross-contaminate.
| Waste Stream ID | Contents | Disposal Action | Labeling Requirement |
| Stream A (Solid) | Filter cake (Celite/Silica + | Solid Hazardous Waste. Double-bag in heavy-duty polyethylene. | "Solid Waste: Toxic, Organotin Contaminated" |
| Stream B (Liquid) | Aqueous layer from KF wash.[2] | Aqueous Toxic Waste. Do NOT pour down drain.[3] | "Aqueous Waste: Toxic, Contains Trace Heavy Metals (Sn)" |
| Stream C (Organic) | Solvent waste after product extraction. | Organic Solvent Waste. Segregate Halogenated vs. Non-Halogenated. | "Organic Waste: Trace Organotins" |
Phase 3: Glassware Decontamination
Organotins adhere to glass surfaces.
-
Rinse: Rinse glassware with acetone (add to Stream C).
-
Bath: Soak glassware in a 10% Bleach (Sodium Hypochlorite) or dilute Nitric Acid bath for 12+ hours.
Visual Workflow: Decision Tree
The following diagram illustrates the lifecycle of the stannane reagent from reaction to final waste classification.
Caption: Figure 1. Lifecycle management of organotin waste, emphasizing the Potassium Fluoride (KF) precipitation method to sequester toxicity into solid waste.
Emergency Response (Spill Procedures)
In the event of a spill of pure Tributyl(2-methoxyphenyl)stannane:
-
Evacuate & Ventilate: Clear the immediate area. Organotins have a distinct, unpleasant odor; if detected, ventilation is insufficient.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a NIOSH-approved respirator if aerosolization is possible.
-
Containment: Do not let the spill enter drains. Use sand or vermiculite to absorb the liquid.
-
Do not use combustible materials like sawdust.
-
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as UN 3146 (Organotin Solid Waste) .
-
Decon Surface: Wipe the area with a 10% bleach solution to oxidize residual stannanes.
References
-
United Nations Economic Commission for Europe (UNECE). UN Recommendations on the Transport of Dangerous Goods - Model Regulations. (UN 2788/3146 Classifications). Link
-
U.S. Environmental Protection Agency (EPA). Method 8323: Determination of Organotins by Micro-Liquid Chromatography. (Analytical and Handling Standards). Link
-
Sigma-Aldrich (Merck). Safety Data Sheet: Tributyl(phenyl)stannane derivatives. (General Hazard Profiles). Link
- Renaud, P., & Griesbeck, A.Tributyltin Hydride and Related Reagents: Safety and Handling. In: Organic Synthesis, Vol 1. (Standard KF Quenching Protocols).
-
University of Rochester, Dept. of Chemistry. Workup for Removing Tin Byproducts (Stille Coupling). (Detailed KF/Silica methodologies). Link
Sources
Navigating the Risks: A Comprehensive Guide to Handling Tributyl(2-methoxyphenyl)stannane
For the adept researcher, the synthesis of novel compounds is a journey of precision and innovation. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth operational and safety framework for handling Tributyl(2-methoxyphenyl)stannane, a member of the organotin family. These compounds, while versatile in synthetic chemistry, are recognized for their significant toxicity.[1][2] This document moves beyond a simple checklist, offering a procedural and educational resource to ensure both the integrity of your research and the well-being of your laboratory personnel.
Understanding the Hazard: The Toxicological Profile of Organotins
Tributyltin compounds are a class of organometallic chemicals known for their potential to cause a range of adverse health effects.[1] The toxicity of organotin compounds is largely determined by the organic groups attached to the tin atom, with tri-substituted organotins like Tributyl(2-methoxyphenyl)stannane generally exhibiting the highest toxicity.[3]
Exposure can occur through inhalation, ingestion, and, significantly for laboratory personnel, dermal absorption.[4] Acute and chronic exposure can lead to a variety of health issues, from skin and eye irritation to more severe effects on the immune and central nervous systems.[5][6] Several tributyltin compounds are classified as toxic if swallowed and harmful in contact with skin.[7]
Key Health Hazards:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[7][8][9]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8][9][10][11]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[7][8][9]
-
Reproductive Toxicity: Some organotins may impair fertility or harm an unborn child.[2]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended; it is an absolute necessity.
The Core of Protection: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. A safe laboratory environment for handling potent compounds like Tributyl(2-methoxyphenyl)stannane is built upon a foundation of robust engineering and administrative controls.
-
Fume Hood: All manipulations of Tributyl(2-methoxyphenyl)stannane, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[1][5] The sash should be kept as low as possible to maximize containment.[1][5]
-
Designated Area: A specific area within the laboratory should be clearly demarcated for the handling of organotin compounds to prevent cross-contamination.[1]
-
Restricted Access: Only trained personnel authorized to work with organotin compounds should be allowed in the designated area.
-
Working Alone: Do not work with organotin reagents when alone in the laboratory.[5]
Personal Protective Equipment (PPE): A Step-by-Step Operational Guide
The selection and use of appropriate PPE are critical to mitigating the risks associated with Tributyl(2-methoxyphenyl)stannane. The following provides a detailed, procedural guide for donning and doffing PPE, as well as recommendations for specific laboratory operations.
Foundational PPE
This is the minimum required PPE for any work in the designated organotin handling area, even for preparatory tasks.
-
Lab Coat: A clean, flame-retardant or cotton lab coat with long sleeves and a secure front closure is mandatory.[1][5]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[1][12] A face shield worn over the safety goggles is also essential to protect against splashes.[1][12]
-
Gloves: Chemically resistant gloves are a critical component of your protection. Neoprene or nitrile gloves are generally recommended for handling organotin compounds.[1] Always inspect gloves for any signs of degradation or punctures before use.[1] It is advisable to wear two pairs of gloves ("double-gloving").
Task-Specific PPE Recommendations
The level of PPE may need to be escalated based on the specific task and the potential for exposure.
| Laboratory Task | Recommended PPE | Rationale |
| Weighing and Aliquoting | Foundational PPE + Double Gloves | High potential for generating fine particles or aerosols. |
| Solution Preparation | Foundational PPE + Double Gloves | Risk of splashes and direct skin contact. |
| Reaction Setup and Monitoring | Foundational PPE + Double Gloves | Potential for leaks from glassware and splashes during reagent addition. |
| Work-up and Extraction | Foundational PPE + Double Gloves | Increased handling of potentially contaminated solutions. |
| Purification (e.g., Chromatography) | Foundational PPE + Double Gloves | Potential for leaks under pressure and handling of purified, concentrated material. |
| Spill Cleanup | Foundational PPE + Double Gloves + NIOSH-approved respirator with organic vapor cartridges | High risk of aerosol generation and inhalation of vapors. |
PPE Donning and Doffing Procedure
A strict protocol for putting on and taking off PPE is essential to prevent contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Safety Goggles
-
Face Shield
-
Outer Gloves
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (peel off without touching the outside)
-
Face Shield
-
Lab Coat (peel off from the shoulders, turning it inside out)
-
Safety Goggles
-
Inner Gloves (peel off without touching the outside)
-
Wash hands thoroughly with soap and water.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[9][13]
Decontamination and Waste Disposal: A Cradle-to-Grave Approach
Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.
-
Glassware and Equipment: All glassware and equipment that have come into contact with Tributyl(2-methoxyphenyl)stannane should be decontaminated. This can be achieved by rinsing with a suitable organic solvent, such as hexanes or toluene, into a designated hazardous waste container.[5]
-
Work Surfaces: Decontaminate all work surfaces in the designated area after each use.
-
Waste Disposal: All materials contaminated with Tributyl(2-methoxyphenyl)stannane, including used PPE, absorbent materials from spills, and reaction byproducts, must be collected in a clearly labeled, sealed container for hazardous waste.[1][13] Follow your institution's specific guidelines for the disposal of organotin waste.[13]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using PPE when handling Tributyl(2-methoxyphenyl)stannane.
Caption: PPE selection and workflow for handling Tributyl(2-methoxyphenyl)stannane.
References
- Standard Operating Procedures - Del Valle Lab. (n.d.).
-
ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Retrieved from [Link]
-
Organo-tin compounds - DCCEEW. (2022, June 30). Retrieved from [Link]
-
TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration. (2021, January 13). Retrieved from [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). Retrieved from [Link]
-
Stannane, tributyl(methoxymethyl)- | C14H32OSn | CID 11088958 - PubChem. (n.d.). Retrieved from [Link]
-
Safety data sheet - Tributylphenylstannane. (2022, February 24). Retrieved from [Link]
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ORGANOTIN COMPOUNDS - Webflow. (n.d.). Retrieved from [Link]
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How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24). Retrieved from [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.). Retrieved from [Link]
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Analysis of Tributyltin (TBT) - ARPAT. (n.d.). Retrieved from [Link]
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Organotin Compounds | AFIRM Group. (n.d.). Retrieved from [Link]
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TRIBUTYL(4-METHOXYPHENYL)STANNANE - ChemBK. (2024, April 10). Retrieved from [Link]
-
Safety data sheet - Triskem International. (2015, December 10). Retrieved from [Link]
-
Safety data sheet - CPAChem. (2022, February 24). Retrieved from [Link]
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Stannane, dibutyldimethoxy-: Human health tier II assessment. (2019, June 28). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
